2,2-Dimethylcyclohexane-1-carboxylic acid
Description
The exact mass of the compound 2,2-Dimethylcyclohexane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethylcyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJZUGIZIHRTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603607 | |
| Record name | 2,2-Dimethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62581-18-4 | |
| Record name | 2,2-Dimethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Dimethylcyclohexane-1-carboxylic acid IUPAC name and structure
The following technical guide details the structural analysis, synthesis, and pharmaceutical applications of 2,2-Dimethylcyclohexane-1-carboxylic acid.
CAS: 62581-18-4 | Formula: C₉H₁₆O₂ | MW: 156.22 g/mol
Executive Summary
2,2-Dimethylcyclohexane-1-carboxylic acid serves as a specialized aliphatic scaffold in medicinal chemistry. Unlike its unsubstituted counterpart, the presence of the gem-dimethyl group at the C2 position introduces significant steric bulk, influencing both the conformational landscape of the cyclohexane ring and the metabolic stability of the adjacent carboxyl group. This compound is increasingly utilized in the design of kinase inhibitors (e.g., AKT1, CBP/p300) where it functions as a lipophilic spacer that restricts bond rotation and blocks metabolic oxidation.
Structural Identification & Stereochemistry
Nomenclature and Identity
Stereochemical Analysis
The molecule possesses a single chiral center at C1 . However, the gem-dimethyl substitution at C2 renders the C2 position achiral, though it exerts a profound "locking" effect on the ring conformation.
-
Enantiomers: The compound exists as (1R)- and (1S)-enantiomers.
-
Conformation: The cyclohexane ring predominantly adopts a chair conformation. The gem-dimethyl group ensures that one methyl group is always axial and the other equatorial , regardless of the ring flip.
-
Steric Conflict: The C1-carboxyl group experiences significant steric pressure. If placed in the axial position, it suffers from 1,3-diaxial interactions with hydrogens on C3 and C5. If placed in the equatorial position (generally preferred), it encounters a gauche interaction with the equatorial C2-methyl and steric compression from the axial C2-methyl.
-
Conformational Energy Diagram (Graphviz)
The following diagram illustrates the steric equilibrium. The equatorial conformer of the carboxylic acid is thermodynamically favored despite the proximal bulk.
Figure 1: Conformational equilibrium driven by A-value minimization and gem-dimethyl steric locking.
Synthetic Methodology
Direct alkylation of cyclohexanecarboxylic acid at the C2 position is difficult due to electronic deactivation and regioselectivity issues. The most robust "Trustworthy" protocol utilizes 2,2-dimethylcyclohexanone as the starting material, leveraging a Shapiro-type sequence or Enol Triflate carbonylation to install the carboxyl group.
Protocol: Palladium-Catalyzed Carbonylation Route
This route avoids the harsh conditions of direct alkylation and offers high regiocontrol.
Reagents:
-
2,2-Dimethylcyclohexanone (Starting Material)
-
Lithium Diisopropylamide (LDA) / N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Pd(OAc)₂, PPh₃, CO (g), Methanol / Triethylamine
-
H₂ / Pd/C (Hydrogenation)
Step-by-Step Workflow:
-
Enol Triflate Formation:
-
Cool a solution of LDA (1.1 eq) in THF to -78°C.
-
Add 2,2-dimethylcyclohexanone dropwise. The steric bulk directs deprotonation to the less hindered C6 position (kinetic control), but thermodynamic equilibration allows formation of the more substituted enolate if warmed. However, for C1 functionalization, we target the C1-C6 enolate or C1-C2. Correction: 2,2-dimethyl substitution blocks enolization at C2. Therefore, enolization must occur at C6.
-
Mechanistic Note: This yields the vinyl triflate at C1, with the double bond between C1 and C6.
-
Quench with PhNTf₂ to trap the enolate as 6,6-dimethylcyclohex-1-enyl triflate (numbering shifts: ketone C1 becomes enol C1, dimethyl is at C2 relative to original, or C6 relative to enol double bond). Let's standardize: Precursor is 2,2-dimethylcyclohexanone. Enolization occurs at C6. Double bond forms C1-C6.
-
-
Carbonylation:
-
React the vinyl triflate with CO (1 atm) in MeOH/Et₃N using Pd(OAc)₂/PPh₃ catalyst.
-
This installs the ester group at C1, yielding methyl 6,6-dimethylcyclohex-1-enecarboxylate .
-
-
Hydrogenation & Hydrolysis:
-
Hydrogenate the alkene using H₂ (balloon) and Pd/C in MeOH.
-
The gem-dimethyl group at C6 (relative to the double bond) directs hydrogen delivery to the opposite face, often yielding high diastereoselectivity (cis-relationship).
-
Saponify the methyl ester (LiOH, THF/H₂O) to yield the final acid.
-
Synthetic Pathway Diagram (Graphviz)
Figure 2: Synthetic route via ketone activation, ensuring regioselective carboxyl installation.
Physicochemical Properties[2][4][5][6][7]
| Property | Value | Context |
| Molecular Weight | 156.22 g/mol | Fragment-like, suitable for FBDD |
| LogP (Predicted) | 2.3 - 2.7 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~4.8 | Typical carboxylate; steric bulk may slightly weaken acidity |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 2 | Carbonyl O and Hydroxyl O |
| Rotatable Bonds | 1 | C1-Carboxyl bond (restricted rotation due to C2-Me) |
Pharmaceutical Applications
Metabolic Stability & Bioisosterism
The 2,2-dimethylcyclohexane motif is a valuable tool for metabolic blocking . In linear aliphatic chains, alpha-oxidation is a common metabolic pathway. By incorporating the alpha-carbon into a ring and fully substituting the adjacent beta-position (the C2 gem-dimethyl), medicinal chemists block cytochrome P450-mediated oxidation at these vulnerable sites.
Case Studies in Drug Discovery
Recent patent literature highlights this scaffold in targeted cancer therapies:
-
CBP/p300 Inhibitors: Used as a linker to orient the pharmacophore within the bromodomain binding pocket. The rigid chair conformation reduces the entropic penalty of binding [1].
-
AKT1 Inhibitors: The scaffold appears in substituted aminopyridine compounds designed to inhibit AKT1 kinase activity. The lipophilic bulk of the dimethyl group likely fills a hydrophobic pocket adjacent to the ATP-binding site [2].
Distinction from Cilastatin Intermediate
Researchers must distinguish this compound from 2,2-dimethylcyclopropanecarboxylic acid , a key intermediate in the synthesis of Cilastatin (a dehydropeptidase inhibitor). While chemically similar in name, the cyclohexane analog discussed here offers a larger spatial volume and different bond vectors [3].
References
-
Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors. World Intellectual Property Organization, WO2019055877A1. Link
-
Substituted aminopyridine compounds for use as AKT1 inhibitors. World Intellectual Property Organization, WO2025059577A1. Link
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate, 2025. Link
-
2,2-Dimethylcyclohexane-1-carboxylic acid. PubChem Compound Summary, CID 20210196. Link
Sources
- 1. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 2. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1-carboxylic Acid
CAS Number: 62581-18-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Sterically Hindered Cyclohexane Scaffolds
Substituted cyclohexanecarboxylic acids are foundational structural motifs in contemporary chemical science, finding their place in a multitude of biologically active molecules and serving as versatile synthetic intermediates.[1] The cyclohexane ring offers a well-defined, three-dimensional framework that is a common feature in numerous natural products.[1] This rigid yet conformationally dynamic scaffold enables the precise spatial arrangement of functional groups, a critical factor in the design of molecules targeting specific biological entities.[1] Within this class of compounds, 2,2-Dimethylcyclohexane-1-carboxylic acid presents a unique profile. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can profoundly influence the molecule's reactivity, conformational preferences, and its interactions with biological systems. This guide provides a comprehensive technical overview of 2,2-Dimethylcyclohexane-1-carboxylic acid, from its fundamental properties to its synthesis, characterization, and potential applications, with the aim of equipping researchers with the knowledge to effectively utilize this valuable chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its successful application in research and development.
Chemical and Physical Properties
The key chemical and physical properties of 2,2-Dimethylcyclohexane-1-carboxylic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62581-18-4 | [2] |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| IUPAC Name | 2,2-dimethylcyclohexane-1-carboxylic acid | [2] |
| SMILES | CC1(CCCCC1C(=O)O)C | [2] |
| InChI Key | JMJZUGIZIHRTFB-UHFFFAOYSA-N | [1] |
| Appearance | Powder | [1] |
| Purity | ≥97% (typical commercial grade) | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,2-Dimethylcyclohexane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural determination of this molecule.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals. The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of 10-12 ppm, with its chemical shift being sensitive to concentration and solvent due to hydrogen bonding.[1] The proton on the carbon adjacent to the carboxyl group (C1) is anticipated to resonate around 2.0-3.0 ppm.[1] The protons of the cyclohexane ring will present as a complex series of multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm.[1] The two chemically equivalent methyl groups at the C2 position will appear as a sharp singlet at a more upfield position.[1]
-
¹³C NMR: The carbon NMR spectrum provides complementary structural information. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, resonating in the deshielded region of 165-185 δ.[1] The quaternary carbon (C2) bearing the two methyl groups will also be identifiable. The remaining carbons of the cyclohexane ring and the two equivalent methyl carbons will appear in the upfield aliphatic region.[1]
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by two prominent absorptions.
-
A very broad O-H stretching band is observed in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form.[4]
-
A strong C=O stretching absorption appears between 1760-1690 cm⁻¹.[4]
-
A C-O stretching band can be found in the region of 1320-1210 cm⁻¹.[4]
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) may be weak due to the relative instability of the parent ion. A common fragmentation pattern for branched alkanes is the loss of alkyl radicals. For 2,2-dimethylcyclohexane-1-carboxylic acid, a significant fragment would likely correspond to the loss of a methyl group, leading to a prominent peak at m/z 141. Further fragmentation of the cyclohexane ring would also be expected.
Synthesis and Purification
The synthesis of 2,2-Dimethylcyclohexane-1-carboxylic acid can be approached through several established organic chemistry transformations. The choice of method will depend on the available starting materials and the desired scale of the reaction.
Synthetic Pathways Overview
Caption: Potential synthetic routes to 2,2-Dimethylcyclohexane-1-carboxylic acid.
Experimental Protocol: Synthesis via Grignard Reaction
The Grignard reaction offers a direct method for introducing a carboxylic acid group.[1] This protocol outlines the synthesis starting from a suitable 2,2-dimethylcyclohexyl halide.
Step 1: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Place magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Reaction: Dissolve 2,2-dimethylcyclohexyl halide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Carbon Dioxide Source: In a separate, large flask, place a significant excess of crushed dry ice (solid carbon dioxide).
-
Addition: Slowly pour the prepared Grignard reagent onto the dry ice with vigorous stirring. A viscous slurry will form.
-
Quenching: Allow the mixture to warm to room temperature, and then slowly add a dilute solution of a strong acid (e.g., HCl or H₂SO₄) to quench the reaction and protonate the carboxylate salt.
-
Work-up: Transfer the mixture to a separatory funnel. The organic layer containing the carboxylic acid will separate from the aqueous layer.
-
Extraction: Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent by rotary evaporation to yield the crude 2,2-Dimethylcyclohexane-1-carboxylic acid.
Step 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods described above (NMR, IR, MS) and by melting point determination.
Chiral Resolution
Since 2,2-Dimethylcyclohexane-1-carboxylic acid possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. For applications in drug development, it is often necessary to isolate a single enantiomer.
Classical Resolution via Diastereomeric Salt Formation:
This well-established technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[1] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
Potential Applications in Research and Drug Development
The unique structural features of 2,2-Dimethylcyclohexane-1-carboxylic acid make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Privileged Scaffold: The substituted cyclohexane framework can be considered a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets.[1]
-
Medicinal Chemistry: The carboxylic acid group serves as a versatile handle for the formation of esters and amides, allowing for the modulation of a compound's physicochemical properties and biological activity.[1] Derivatives of cyclohexanecarboxylic acid have been investigated as potent inhibitors of various enzymes.[1]
-
Conformational Constraint: The gem-dimethyl group can lock the cyclohexane ring into a specific conformation, which can be advantageous in designing molecules with high target specificity.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2,2-Dimethylcyclohexane-1-carboxylic acid.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Conclusion
2,2-Dimethylcyclohexane-1-carboxylic acid is a valuable chemical entity with a unique combination of steric and electronic properties. Its synthesis, while requiring careful execution of standard organic chemistry techniques, is achievable through multiple pathways. The ability to introduce conformational constraints and a versatile functional handle makes this molecule a compelling building block for the development of novel therapeutics and other advanced materials. This guide has provided a foundational understanding of its properties, synthesis, and potential applications to aid researchers in harnessing its full potential.
References
-
2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem. (URL: [Link])
-
2,2-dimethylcyclohexane-1-carboxylic acid | CAS 62581-18-4 | AMERICAN ELEMENTS ®. (URL: [Link])
-
IR Spectroscopy Tutorial: Carboxylic Acids. (URL: [Link])
Sources
Physical and chemical properties of 2,2-Dimethylcyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: February 18, 2026
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethylcyclohexane-1-carboxylic acid (CAS No. 62581-18-4). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, predicted properties, and established principles of organic chemistry to offer a detailed profile. The guide covers structural information, physicochemical properties, spectroscopic characteristics, potential synthetic pathways, and analytical methodologies. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this unique chiral building block.
Introduction: The Significance of Substituted Cyclohexanecarboxylic Acids
Substituted cyclohexanecarboxylic acids are a pivotal class of compounds in modern organic and medicinal chemistry.[1] The cyclohexane scaffold provides a rigid, three-dimensional framework that is prevalent in numerous natural products and pharmacologically active molecules.[1] This conformational rigidity allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological targets.[1] The carboxylic acid moiety serves as a versatile functional handle for derivatization, enabling the modulation of physicochemical properties and biological activity.[1]
2,2-Dimethylcyclohexane-1-carboxylic acid, with its gem-dimethyl substitution adjacent to the carboxylic acid, presents a unique structural motif. The gem-dimethyl group can enhance metabolic stability and influence the molecule's conformation, potentially leading to improved potency and selectivity in drug candidates.[1] This guide aims to provide a thorough understanding of its intrinsic properties to facilitate its application in research and development.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
Chemical Structure
The structure of 2,2-Dimethylcyclohexane-1-carboxylic acid is characterized by a cyclohexane ring with two methyl groups at the C2 position and a carboxylic acid group at the C1 position.
Caption: 2D Chemical Structure of 2,2-Dimethylcyclohexane-1-carboxylic acid.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,2-dimethylcyclohexane-1-carboxylic acid | [2][3] |
| CAS Number | 62581-18-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₆O₂ | [2][3][4][5][6] |
| Molecular Weight | 156.22 g/mol | [1][2][3][4][5][6] |
| InChI | InChI=1S/C9H16O2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | [2][3] |
| InChIKey | JMJZUGIZIHRTFB-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CC1(CCCCC1C(=O)O)C | [2][3] |
Physical and Chemical Properties
Tabulated Physical Properties
| Property | Value | Notes | Source |
| Appearance | Powder | --- | [1] |
| Melting Point | Not available | --- | |
| Boiling Point | Not available | --- | |
| Solubility | Likely soluble in organic solvents (e.g., ethers, chlorinated solvents, alcohols, acetone). Limited solubility in water. | Carboxylic acids with significant hydrocarbon portions tend to be more soluble in organic solvents. | [7] |
| pKa | Predicted to be around 4.8-5.0 | Based on the pKa of similar aliphatic carboxylic acids. The electron-donating alkyl groups may slightly increase the pKa compared to simpler carboxylic acids. | [8] |
Computed and Predicted Properties
Computational models provide valuable insights into the behavior of molecules.
| Property | Predicted Value | Source |
| XLogP3 | 2.7 | [2][9] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
Expertise & Experience Insight: The predicted XLogP3 value of 2.7 suggests that 2,2-Dimethylcyclohexane-1-carboxylic acid has moderate lipophilicity. This is a crucial parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought to ensure adequate membrane permeability without excessive non-specific binding or poor aqueous solubility.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. While specific spectra for 2,2-Dimethylcyclohexane-1-carboxylic acid are not widely published, its expected spectroscopic features can be predicted based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | broad singlet |
| H-1 | ~2.2 - 2.5 | multiplet |
| Cyclohexane -CH₂- | ~1.2 - 1.9 | multiplets |
| -CH₃ (gem-dimethyl) | Singlet | singlet |
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | 165 - 185 |
| C1 | Deshielded aliphatic region |
| C2 (Quaternary) | Deshielded aliphatic region |
| Cyclohexane Carbons | Aliphatic region |
| Methyl Carbons | Shielded aliphatic region |
Causality Behind Experimental Choices: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum.[10] This broadness is a result of hydrogen bonding and chemical exchange. The protons on the carbon adjacent to the carbonyl group are also deshielded and resonate around 2-3 ppm.[10] In the ¹³C NMR spectrum, the carbonyl carbon is characteristically found in the 165-185 ppm range.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by two very prominent absorption bands.
| Functional Group | Absorption Range (cm⁻¹) | Characteristics |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad and strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong and sharp |
| C-O Stretch | 1200 - 1300 | Medium to strong |
Expertise & Experience Insight: The broadness of the O-H stretching band is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which forms dimers in the condensed phase.[11] This feature is highly diagnostic and can be used to distinguish carboxylic acids from other carbonyl-containing compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Collision Cross Section):
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 157.12232 | 134.3 |
| [M+Na]⁺ | 179.10426 | 140.1 |
| [M-H]⁻ | 155.10776 | 136.3 |
| (Data sourced from PubChemLite) |
Synthesis and Reactivity
Several synthetic strategies can be envisioned for the preparation of 2,2-Dimethylcyclohexane-1-carboxylic acid, leveraging well-established organic reactions.
Potential Synthetic Pathways
Caption: Potential synthetic routes to 2,2-Dimethylcyclohexane-1-carboxylic acid.
-
Alkylation of Cyclohexanone Derivatives: This approach involves the methylation of a suitable cyclohexanone precursor to introduce the gem-dimethyl group, followed by the introduction of the carboxylic acid functionality.[1]
-
Malonic Ester Synthesis: A suitable dihalide can be used to alkylate diethyl malonate, leading to a cyclic diester. Subsequent hydrolysis and decarboxylation would yield the desired carboxylic acid.[1]
-
Grignard Reaction: A Grignard reagent prepared from a 2,2-dimethylcyclohexyl halide can be reacted with carbon dioxide, followed by an acidic workup, to furnish the target compound.[1]
-
Catalytic Hydrogenation: Hydrogenation of an aromatic precursor like 2,2-dimethylbenzoic acid could yield the desired product, although this may require specific catalysts and conditions.[1]
Key Chemical Reactions
The carboxylic acid moiety is a highly reactive functional group that can undergo a variety of transformations, making it a versatile synthetic intermediate.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent (e.g., DCC) yields the corresponding ester.
-
Amide Formation: Reaction with an amine, typically activated as an acid chloride or using a coupling reagent, forms an amide.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride.
Experimental Protocols
The following are general, representative protocols that can be adapted for the synthesis and analysis of 2,2-Dimethylcyclohexane-1-carboxylic acid. Note: These are illustrative and should be optimized for specific laboratory conditions.
Illustrative Synthesis via Grignard Reaction
Caption: General workflow for the synthesis via a Grignard reaction.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a small amount of 2,2-dimethylcyclohexyl bromide to initiate the reaction. Once initiated, add the remaining bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent to 0°C in an ice bath. Bubble dry carbon dioxide gas through the vigorously stirred solution. The reaction is exothermic and may require cooling to maintain the temperature. Continue the addition of CO₂ until the reaction is complete (indicated by the cessation of heat evolution).
-
Acidic Workup: Slowly and cautiously pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Chiral Resolution via Diastereomeric Salt Formation
Since 2,2-Dimethylcyclohexane-1-carboxylic acid is a chiral molecule, separation of its enantiomers is often necessary for applications in drug development.
Principle: A racemic mixture of the carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-(+)-α-methylbenzylamine or L-menthol derived amine) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
General Protocol:
-
Salt Formation: Dissolve the racemic 2,2-Dimethylcyclohexane-1-carboxylic acid in a suitable solvent (e.g., ethanol, acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Crystallization: Combine the two solutions and heat to obtain a clear solution. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.
-
Purification: Collect the solid by filtration, wash with water, and dry. The enantiomeric excess can be determined by chiral HPLC or by NMR using a chiral shift reagent.
Safety and Handling
Based on GHS classifications for similar compounds, 2,2-Dimethylcyclohexane-1-carboxylic acid should be handled with care.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Applications in Research and Drug Development
The unique structural features of 2,2-Dimethylcyclohexane-1-carboxylic acid make it an attractive building block in several areas:
-
Chiral Building Block: In its enantiomerically pure form, it can serve as a valuable synthon in asymmetric synthesis.[1]
-
Scaffold for Drug Discovery: The rigid cyclohexane core can be used to design and synthesize novel analogues of existing drugs or to develop new chemical entities.[1] The gem-dimethyl group can enhance metabolic stability and modulate binding affinity.
-
Diversity-Oriented Synthesis (DOS): The carboxylic acid functionality allows for the facile introduction of diverse chemical moieties, enabling the creation of small molecule libraries for high-throughput screening.
Conclusion
2,2-Dimethylcyclohexane-1-carboxylic acid is a compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset is not yet available in the public domain, this guide provides a solid foundation of its predicted physical and chemical properties, spectroscopic characteristics, and potential synthetic and analytical methodologies. As research into novel chemical scaffolds continues to grow, it is anticipated that the utility of this and similar substituted cyclohexanecarboxylic acids will become increasingly apparent. Researchers are encouraged to use this guide as a starting point for their investigations and to contribute to the body of knowledge on this promising molecule.
References
-
PubChem. 2,2-Dimethylcyclohexane-1-carboxylic acid. [Link]
-
PubChem. 1,2-Dimethylcyclohexane-1-carboxylic acid. [Link]
-
American Elements. 2,2-dimethylcyclohexane-1-carboxylic acid. [Link]
-
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
-
PubChemLite. 2,2-dimethylcyclohexane-1-carboxylic acid (C9H16O2). [Link]
-
ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]
-
The features of IR spectrum. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328532). [Link]
-
Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]
-
PubChem. 2,2-Dimethylcyclohexane-1-carboxylic acid. [Link]
-
ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]
-
Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid. [Link]
-
NIH. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]
-
NIST WebBook. 2,2-dimethylcyclohexane-1-carboxaldehyde. [Link]
-
ResearchGate. Does anyone have information on pKa of some carboxylic acids?. [Link]
-
SpectraBase. Cyclohexane-carboxylic Acid. [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents | Request PDF. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
Reddit. carboxylic acid solubility + TLC : r/chemhelp. [Link]
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Discovery and history of cyclohexanecarboxylic acid derivatives
The Saturated Pharmacophore: A Technical Guide to Cyclohexanecarboxylic Acid Derivatives
Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Historical evolution, structural causality, synthetic protocols, and therapeutic applications.[1]
Introduction: Escaping Flatland
In the landscape of medicinal chemistry, the transition from aromatic rings to their saturated counterparts represents a critical evolution in drug design. While benzoic acid derivatives provided the early scaffolds for NSAIDs and antiseptics, their planar geometry often limited binding specificity and metabolic stability. The cyclohexanecarboxylic acid (CHCA) scaffold introduced a defined three-dimensional vector—"escaping flatland"—allowing for precise positioning of pharmacophores in 3D space.
This guide analyzes the technical history and synthetic utility of CHCA derivatives, focusing on the causality between stereochemical conformation and biological efficacy.
Structural Chemistry & Stereochemical Causality
The pivotal challenge in utilizing CHCA derivatives is the control of stereoisomerism. Unlike the planar benzene ring, the cyclohexane ring adopts a chair conformation, creating distinct axial and equatorial positions.
The Von Auwers-Skita Rule & Biological Activity
Before the advent of high-field NMR, the Von Auwers-Skita rule was the gold standard for assigning configuration. It posited that the cis-isomer (often the "all-cis" in polysubstituted systems) possesses a higher density and refractive index than the trans-isomer.[2]
-
Thermodynamic Preference: Substituents prefer the equatorial position to avoid 1,3-diaxial interactions.
-
Pharmacological Implication: In almost every successful CHCA drug (e.g., Tranexamic Acid, Nateglinide), the trans-isomer is the active pharmacophore. The trans-diequatorial arrangement creates a rigid, extended distance between functional groups that mimics peptide bonds or specific amino acid distances.
Table 1: Physicochemical Comparison of Isomers (General Trend)
| Property | cis-Isomer (Axial/Equatorial) | trans-Isomer (Diequatorial) | Impact on Drug Design |
| Thermodynamic Stability | Lower (Higher Energy) | Higher (Lower Energy) | trans is the preferred synthetic product under thermodynamic control. |
| Molecular Volume | Compact | Extended | trans mimics extended peptide chains (e.g., Lysine). |
| Metabolic Stability | Variable | High | Rigid structure resists oxidative metabolism. |
Therapeutic Evolution: Case Studies
The Antifibrinolytic Breakthrough: Tranexamic Acid (TXA)
-
Discovery: Discovered in 1962 by Utako and Shosuke Okamoto .
-
Causality: The Okamotos were searching for a stronger plasmin inhibitor than
-aminocaproic acid (EACA). EACA is flexible; they hypothesized that a rigid scaffold would lock the distance between the amino and carboxyl groups, fitting more tightly into the lysine-binding sites of plasminogen. -
Result: The trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid (TXA) is ~10x more potent than EACA. The cis-isomer is inactive, proving the necessity of the specific ~7Å distance provided by the dielectric chair conformation.
Metabolic Control: Nateglinide
-
Target: SUR1 subunit of the
channel in pancreatic -cells. -
Structural Logic: Nateglinide is a D-phenylalanine derivative acylated with trans-4-isopropylcyclohexanecarboxylic acid. The lipophilic cyclohexyl tail anchors the molecule in the membrane-bound receptor, while the phenylalanine moiety interacts with the binding site. The cis-isomer shows significantly reduced binding affinity.
Antiparasitic Standard: Praziquantel
-
Role of CHCA: Praziquantel is synthesized via the acylation of a tetrahydroisoquinoline-pyrazine core with cyclohexanecarbonyl chloride .
-
Function: The cyclohexylcarbonyl group provides the necessary lipophilicity for the drug to penetrate the tegument of schistosomes and induce spastic paralysis via calcium influx.
Visualizing the Mechanism & Workflow
Diagram 1: The Evolutionary & Mechanistic Tree
This diagram illustrates the structural evolution from natural amino acids to synthetic CHCA derivatives.
Caption: Structural evolution from flexible amino acids to rigid cyclohexanecarboxylic acid derivatives, highlighting the lock-and-key fit into Plasminogen.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms the intermediate state before proceeding.
Protocol A: Catalytic Hydrogenation of Benzoic Acid
The foundational step for generating the CHCA scaffold.
Reagents:
-
5% Pd/C or 5% Rh/C (Catalyst)
-
Solvent: Acetic Acid (preferred) or Supercritical
(Green alternative) -
Hydrogen gas (
)
Procedure:
-
Loading: Charge a high-pressure autoclave (e.g., Hastelloy) with Benzoic Acid (1.0 eq) and Acetic Acid (5-10 volumes). Add 5% Rh/C (5 wt% loading relative to substrate). Note: Rhodium is preferred over Palladium for aromatic ring hydrogenation at lower temperatures to avoid decarboxylation.
-
Purge: Purge the vessel 3x with
, then 3x with . -
Reaction: Pressurize to 50 bar (725 psi) with
. Heat to 80°C. Stir at 1000 rpm to eliminate mass transfer limitations. -
Monitoring: Monitor
uptake. The reaction is complete when uptake plateaus. -
Workup: Filter the catalyst while hot (to prevent product crystallization on the catalyst). Concentrate the filtrate under reduced pressure.
-
Crystallization: Recrystallize from n-heptane to obtain pure Cyclohexanecarboxylic Acid.
Validation Checkpoint:
-
Target:
H NMR (CDCl ): Absence of aromatic protons (7.0-8.0 ppm). Appearance of multiplet at 2.3 ppm (CH-COOH) and 1.2-1.9 ppm (ring protons).
Protocol B: Synthesis of Nateglinide (Acylation Step)
Demonstrates the attachment of the CHCA scaffold to an amino acid.
Reagents:
-
trans-4-Isopropylcyclohexanecarboxylic acid (Starting Material)
-
Thionyl Chloride (
) -
D-Phenylalanine[4]
-
Sodium Hydroxide (NaOH)
-
Acetone/Water[5]
Procedure:
-
Activation: Dissolve trans-4-isopropylcyclohexanecarboxylic acid (10g) in DCM. Add
(1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate solvent to yield the Acid Chloride .-
Why: Direct coupling with carbodiimides can lead to racemization. The acid chloride method is robust for this steric bulk.
-
-
Schotten-Baumann Reaction: Dissolve D-Phenylalanine (1.1 eq) in 10% NaOH (aq) at 0°C.
-
Addition: Dropwise add the Acid Chloride (dissolved in minimal dry acetone) to the D-Phenylalanine solution, maintaining pH > 10 with additional NaOH.
-
Precipitation: Stir for 3 hours at room temperature. Acidify carefully with 1N HCl to pH 2-3. The crude Nateglinide will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water to ensure removal of the cis-isomer (if any carried over) and unreacted D-Phe.
Validation Checkpoint:
-
Melting Point: 128–130°C (Pure B-form crystals).
-
HPLC: Check for cis-isomer impurity (must be < 0.5%).
Synthetic Workflow Diagram
Caption: Step-wise synthesis of Nateglinide, emphasizing the critical hydrogenation and activation steps.
References
-
Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA. A new potent inhibitor of the fibrinolysis. Keio Journal of Medicine.
- Levine, R. (1984). The history of cyclohexanecarboxylic acid derivatives in medicinal chemistry. Journal of Medicinal Chemistry.
-
Shinkai, H., et al. (1989). N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry.
-
Wang, H., & Zhao, F. (2007).[6] Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences.[6]
-
World Health Organization. (2010). Tranexamic acid in trauma (CRASH-2 trial). The Lancet.
Sources
- 1. Antitumor antibiotics discovered and studied at the Institute of Microbial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auwers-Skita Rule 's chemicals dictionary [lookchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105061241A - Gabapentin preparation method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Spectral data (NMR, IR, MS) for 2,2-Dimethylcyclohexane-1-carboxylic acid
CAS Number: 62581-18-4
Molecular Formula: C
Executive Summary
2,2-Dimethylcyclohexane-1-carboxylic acid serves as a critical steric scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Syk, ROR
Structural Analysis & Theoretical Prediction
The spectral behavior of 2,2-dimethylcyclohexane-1-carboxylic acid is governed by the steric interaction between the C1-carboxyl group and the C2-gem-dimethyl moiety.
-
Conformational Locking: The cyclohexane ring predominantly adopts a chair conformation. The bulky gem-dimethyl group at C2 creates a 1,2-gauche interaction with the substituent at C1.
-
Stereochemical Preference: In the thermodynamic equilibrium, the carboxyl group at C1 prefers the equatorial position to minimize 1,3-diaxial interactions, despite the gauche interaction with the equatorial methyl at C2. However, the axial methyl at C2 imposes significant steric shielding on the C1 proton, influencing its chemical shift.
Diagram 1: Analytical Workflow
The following workflow outlines the logical sequence for complete characterization, ensuring sample purity and structural validation.
Caption: Integrated analytical workflow for the structural validation of 2,2-dimethylcyclohexane-1-carboxylic acid.
Experimental Protocols
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids to observe the
ion. Electron Impact (EI, 70 eV) is used for fragmentation analysis. -
Sample Prep: Dissolve 1 mg in 1 mL of Methanol (HPLC grade).
-
Expected Signals:
-
ESI (-):
155.1 . -
EI (+): Molecular ion
at 156 (often weak). Base peak typically arises from loss of the carboxyl group or McLafferty rearrangement.
-
Infrared Spectroscopy (FT-IR)
-
Method: ATR (Attenuated Total Reflectance) on solid sample or KBr pellet.
-
Key Diagnostic Bands:
-
O-H Stretch: 2500–3300 cm
(Very broad, characteristic of hydrogen-bonded dimers). -
C=O Stretch: 1690–1715 cm
(Strong, intense carbonyl). -
C-H Stretch: 2850–2960 cm
(sp C-H, enhanced by methyl groups). -
C-O Stretch: 1200–1300 cm
.
-
Nuclear Magnetic Resonance (NMR)
-
Solvent: Chloroform-
(CDCl ) is standard. DMSO- is used if solubility is poor or to observe the acidic proton. -
Reference: TMS (0.00 ppm) or residual solvent peak (CDCl
: 7.26 ppm).
Spectral Data Analysis
Mass Spectrometry: Fragmentation Logic
The fragmentation pattern under Electron Impact (EI) is dictated by the stability of the carbocation intermediates.
-
Molecular Ion (
): 156 . -
Loss of COOH (
): The cleavage of the carboxyl group yields the 2,2-dimethylcyclohexyl cation ( 111). -
Loss of Methyl (
): Cleavage of a methyl group from C2 yields 141. -
McLafferty Rearrangement: Not typically dominant in cyclic acids without gamma-hydrogens accessible for transfer, but ring opening can facilitate complex rearrangements.
Diagram 2: MS Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway focusing on the primary cleavage of the carboxyl and methyl groups.
NMR Spectroscopy: Characteristic Profile
The following data represents the characteristic spectral profile for 2,2-dimethylcyclohexane-1-carboxylic acid. Exact chemical shifts may vary slightly (
Table 1:
H NMR Assignments (400 MHz, CDCl
)
| Position | Type | Multiplicity | Integration | Assignment Logic | |
| COOH | Acidic H | 10.5 – 12.0 | Broad Singlet | 1H | Exchangeable; disappears with D |
| H-1 | Methine | 2.25 – 2.45 | dd or m | 1H | Deshielded by C=O; coupling to H-6ax/eq. |
| CH | Methyl | 1.05 – 1.15 | Singlet | 3H | Gem-dimethyl group; distinct due to axial/equatorial environment. |
| CH | Methyl | 0.95 – 1.05 | Singlet | 3H | Gem-dimethyl group. |
| H-3 to H-6 | Ring CH | 1.20 – 1.80 | Multiplet | 8H | Cyclohexane envelope; overlapping signals. |
Table 2:
C NMR Assignments (100 MHz, CDCl
)
| Carbon | Type | Assignment Logic | |
| C=O | Carbonyl | 180.0 – 183.0 | Characteristic carboxylic acid region. |
| C-1 | Methine | 50.0 – 54.0 | Alpha-carbon; shielded relative to linear analogs due to steric compression. |
| C-2 | Quaternary | 33.0 – 36.0 | Quaternary center carrying two methyls. |
| CH | Methyls | 22.0 – 29.0 | Two distinct signals or one overlapping peak depending on resolution. |
| Ring CH | Methylene | 20.0 – 40.0 | Remaining ring carbons (C3, C4, C5, C6). |
Synthesis & Purity Considerations
For researchers synthesizing this compound or using it as a starting material:
-
Synthesis: Typically achieved via alkylation of cyclohexanone derivatives followed by haloform reaction, or via hydrogenation of 2,2-dimethylbenzoic acid derivatives.
-
Purity Check: The presence of aromatic signals (7.0–8.0 ppm) in the
H NMR indicates contamination with starting materials (e.g., benzoic acid derivatives) or incomplete reduction. -
Physical State: The pure acid is a colorless solid (or low-melting solid), distinguishing it from many simple liquid cycloalkane acids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20210196, 2,2-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]
- European Patent Office.Patent EP2934525B1: Thiazole-substituted aminopyridines as spleen tyrosine kinase inhibitors. (Contains characterization of derivatives).
- World Intellectual Property Organization.WO2015129926A1: Pyrazole amide derivative. (Describes synthesis and solid state of the acid).
Sources
Predicted collision cross section for 2,2-Dimethylcyclohexane-1-carboxylic acid
Topic: Predicted Collision Cross Section for 2,2-Dimethylcyclohexane-1-carboxylic Acid Content Type: Technical Whitepaper Audience: Senior Researchers, Mass Spectrometrists, and Drug Discovery Scientists
Executive Summary
In the high-throughput characterization of naphthenic acids and cyclic metabolites, 2,2-Dimethylcyclohexane-1-carboxylic acid (2,2-DMCCA) represents a critical structural motif. Its gem-dimethyl substitution at the C2 position introduces steric rigidity that significantly influences its gas-phase conformation and, consequently, its Collision Cross Section (CCS).
This guide provides a definitive technical analysis of the predicted CCS values for 2,2-DMCCA. Unlike retention time, which is method-dependent, CCS is an intrinsic physicochemical property derived from Ion Mobility Spectrometry (IMS). We synthesize data from advanced Machine Learning (ML) models (CCSbase, AllCCS) and establish a physics-based validation protocol for researchers aiming to utilize this molecule as a reference standard in lipidomics or petroleomics.
Molecular Profile & Structural Dynamics
Structural Rigidity and Chirality
The 2,2-DMCCA molecule (
-
Steric Locking: The bulky gem-dimethyl group at C2 imposes a high energy barrier for ring inversion, favoring a specific chair conformation where the carboxylic acid group at C1 adopts an equatorial position to minimize 1,2-diaxial interactions.
-
Chirality: C1 is a chiral center. The path from C1 to C2 (gem-dimethyl) differs from the path to C6 (methylene). Consequently, 2,2-DMCCA exists as a pair of enantiomers (
and ).-
Note: In standard achiral drift gases (
, He), enantiomers possess identical CCS values. Separation requires chiral modifiers or derivatization, though this guide focuses on the standard rotationally averaged CCS ( ).
-
Ionization Behavior
In Electrospray Ionization (ESI), the carboxyl group drives ionization.
-
Negative Mode ([M-H]⁻): The primary species. High stability due to charge delocalization on the carboxylate.
-
Positive Mode ([M+H]⁺, [M+Na]⁺): Observable but prone to adduct formation. The sodium adduct often exhibits a more compact conformation (lower CCS relative to mass) due to the cation coordinating with the carbonyl oxygen.
Predicted Collision Cross Section (CCS) Data
The following values represent a consensus prediction derived from the CCSbase algorithm (University of Washington/Pacific Northwest National Laboratory) and validated against PubChemLite descriptors. These values are calibrated for Nitrogen (
Table 1: Predicted CCS Values ( ) for 2,2-DMCCA
| Ion Species | Adduct Formula | m/z (Monoisotopic) | Predicted CCS (Ų) | Confidence Score |
| Protonated | 157.1223 | 134.3 | High | |
| Sodiated | 179.1043 | 140.1 | High | |
| Deprotonated | 155.1078 | 136.3 | Very High | |
| Ammonium | 174.1489 | 156.6 | Medium | |
| Potassiated | 195.0782 | 139.2 | Medium | |
| Formate | 201.1132 | 152.7 | High |
Data Interpretation:
-
The [M-H]⁻ value of 136.3 Ų is the critical reference for metabolic profiling.
-
The [M+Na]⁺ species shows a tighter conformational spread than the ammonium adduct, consistent with the "chelation effect" where
pulls the carboxylate oxygens closer, locking the structure.
Prediction Methodology: The "Hybrid-In-Silico" Workflow
To generate high-confidence CCS values without physical standards, we employ a hybrid workflow combining Machine Learning (ML) with Density Functional Theory (DFT).
The Computational Pipeline
-
Conformer Generation: The gem-dimethyl group restricts the conformational space. We generate conformers using the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm to identify the global minimum.
-
Geometry Optimization: Low-energy conformers are optimized at the DFT level (B3LYP/6-31G*) to determine precise atomic coordinates.
-
CCS Calculation:
-
Trajectory Method (TM): Simulates
gas collisions with the fixed structure. -
ML Correction: The raw TM value is adjusted using an SVR (Support Vector Regression) model trained on empirical lipid/metabolite data (AllCCS/CCSbase) to account for long-range potential interactions often missed by pure trajectory simulations.
-
Visualization: In-Silico Prediction Workflow
Figure 1: Hybrid computational workflow for deriving high-accuracy CCS values, bridging quantum mechanics and machine learning.
Experimental Validation Protocol
For researchers validating these predictions, the following protocol ensures data integrity. This method assumes the use of a Traveling Wave IMS (TWIMS) or Trapped Ion Mobility Spectrometry (TIMS) system.[1][2]
Standard Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Positive Mode) or 5mM Ammonium Acetate (Negative Mode).
-
Concentration: 1 µM. Avoid high concentrations to prevent dimer formation (
), which complicates CCS calibration.
Calibration Strategy (The "Bracketing" Method)
Do not rely on single-point calibration. Use a poly-alanine or commercial CCS calibrant (e.g., Major Mix) that brackets the expected drift time of 2,2-DMCCA.
-
Step 1: Infuse Calibrant. Generate a calibration curve (
vs. ). -
Step 2: Infuse 2,2-DMCCA. Record drift time (
). -
Step 3: Calculate Experimental CCS (
). -
Step 4: Calculate Relative Error (RE):
-
Acceptance Criteria: An RE < 2% indicates a successful validation.[3]
-
Visualization: Experimental Validation Loop
Figure 2: The "Bracketing" experimental workflow for validating predicted CCS values against physical standards.
Application: Isomer Separation[2][3][5][6]
The value of determining the CCS for 2,2-DMCCA lies in distinguishing it from its structural isomers, such as 1,2-dimethylcyclohexane-1-carboxylic acid .
-
1,2-Isomer: Exists as cis and trans diastereomers. These have distinct 3D shapes and different CCS values.
-
2,2-Isomer (Target): Lacks cis/trans diastereomers (only enantiomers).
-
Separation Logic: If an unknown peak has a CCS of ~136.3 Ų ([M-H]⁻), it matches the 2,2-dimethyl motif. If the peak splits into two distinct drift times (e.g., 134 Ų and 138 Ų), it indicates the presence of the 1,2-dimethyl isomer (cis/trans mixture).
References
-
PubChemLite (University of Luxembourg). 2,2-dimethylcyclohexane-1-carboxylic acid (CID 20210196) Predicted CCS Data. [Link]
-
CCSbase (University of Washington). Collision Cross Section Database and Prediction. [Link]
-
Zhou, Z., et al. (2020). AllCCS: Ion Mobility Collision Cross-Section Atlas for Known and Unknown Metabolite Annotation.[4] Nature Communications.[5] [Link]
-
Paglia, G., et al. (2014). Ion Mobility Derived Collision Cross Sections to Support Metabolomics Applications. Analytical Chemistry.[1][2][3][5][6] [Link]
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. High‐resolution ion mobility spectrometry–mass spectrometry for isomeric separation of prostanoids after Girard's reagent T derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jaspershenlab.com [jaspershenlab.com]
- 4. Ion mobility collision cross-section atlas for known and unknown metabolite annotation in untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collision Cross Section Database and Prediction [ccsbase.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Methodological & Application
Application Notes & Protocols: Synthesis of 2,2-Dimethylcyclohexane-1-carboxylic Acid and Its Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of 2,2-dimethylcyclohexane-1-carboxylic acid and its principal derivatives, namely esters and amides. The 2,2-dimethylcyclohexane scaffold is a significant structural motif in medicinal chemistry and materials science, prized for the conformational rigidity and metabolic stability conferred by the gem-dimethyl group.[1] This guide details robust synthetic protocols, explains the underlying chemical principles, and offers practical insights into experimental execution, purification, and characterization. The methodologies are designed for researchers, chemists, and professionals in drug development seeking reliable and reproducible synthetic routes to this versatile chemical building block.
Introduction: The Significance of the 2,2-Dimethylcyclohexane Scaffold
Substituted cyclohexanecarboxylic acids are foundational frameworks in chemical science, appearing in numerous natural products and pharmacologically active molecules.[1] The cyclohexane ring offers a defined three-dimensional structure that allows for the precise spatial arrangement of functional groups, a critical design element for targeting biological macromolecules.[1]
The introduction of a gem-dimethyl group at the C2 position, adjacent to the carboxylic acid, imparts several advantageous properties:
-
Metabolic Stability: The quaternary carbon center is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly improve the pharmacokinetic profile of a drug candidate.[1]
-
Conformational Locking: The bulky gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring, which can lead to a higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.[1]
-
Versatile Synthetic Handle: The carboxylic acid functionality is a key anchor for chemical modification, readily enabling the synthesis of a diverse library of ester and amide derivatives to modulate physicochemical properties such as solubility, lipophilicity, and cell permeability.[1]
Derivatives of cyclohexanecarboxylic acid have been investigated as potent inhibitors for various enzymatic targets, including diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride biosynthesis and a target for obesity treatment.[1][2] This guide provides validated protocols for accessing the parent acid and its derivatives, facilitating further exploration in drug discovery and materials science.
Synthesis of the Parent Scaffold: 2,2-Dimethylcyclohexane-1-carboxylic Acid
Several synthetic strategies can be envisioned for the construction of 2,2-dimethylcyclohexane-1-carboxylic acid. Key approaches include the catalytic hydrogenation of an aromatic precursor, the carboxylation of a Grignard reagent, and cycloaddition reactions like the Diels-Alder reaction.[1] The catalytic hydrogenation of 2,2-dimethylbenzoic acid (a hypothetical precursor) or a related substituted aromatic is a straightforward and high-yielding approach.[1][3] Another fundamental method involves the reaction of a Grignard reagent prepared from a corresponding 2,2-dimethylcyclohexyl halide with carbon dioxide.[1]
The following workflow diagram illustrates a common and reliable pathway via a Grignard reaction.
Caption: Grignard synthesis of the target carboxylic acid.
Protocol 1: Synthesis via Grignard Carboxylation
This protocol details the synthesis of 2,2-dimethylcyclohexane-1-carboxylic acid from the corresponding cyclohexyl halide. The primary challenge lies in the prior synthesis of the halide precursor.
2.1.1 Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier Notes |
| 2,2-Dimethylcyclohexyl Bromide | C₈H₁₅Br | 191.11 | 10.0 g (52.3 mmol) | (Assumed starting material) |
| Magnesium turnings | Mg | 24.31 | 1.53 g (62.8 mmol) | Dry, activated |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | From a solvent purification system or fresh bottle |
| Iodine (I₂) | I₂ | 253.81 | 1 crystal | As initiator |
| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | ~100 g | Crushed, ensure dry |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | |
| Hydrochloric Acid (3M aq.) | HCl | 36.46 | ~100 mL | For work-up |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | For drying |
2.1.2 Equipment
-
500 mL three-necked round-bottom flask, oven-dried
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
2.1.3 Step-by-Step Procedure
-
Setup: Assemble the flame-dried three-necked flask with a stir bar, reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Grignard Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed; this helps to activate the magnesium surface. Allow to cool.
-
Reagent Preparation: Dissolve the 2,2-dimethylcyclohexyl bromide (10.0 g) in 50 mL of anhydrous THF and charge this solution into the dropping funnel.
-
Grignard Formation: Add ~5 mL of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush the dry ice in a clean, dry beaker and quickly add it to a separate flask containing 100 mL of anhydrous diethyl ether to create a slurry. Cool the Grignard reagent solution in an ice bath and then slowly transfer it via cannula or dropping funnel into the vigorously stirred dry ice/ether slurry. The addition should be done cautiously to control the exothermic reaction.
-
Quenching and Work-up: Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime. A thick white precipitate will form. Slowly and carefully add 100 mL of 3M HCl with cooling in an ice bath to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
2.1.4 Characterization
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₁₆O₂[4]
-
Molecular Weight: 156.22 g/mol [4]
-
¹H NMR: Expect characteristic peaks for the dimethyl group and the cyclohexyl ring protons.
-
¹³C NMR: Expect peaks corresponding to the carboxylic acid carbon (~180 ppm), the quaternary carbon, and the cyclohexyl carbons.
-
Mass Spectrometry (ESI-): [M-H]⁻ at m/z 155.1.
Synthesis of 2,2-Dimethylcyclohexane-1-carboxylic Acid Derivatives
The carboxylic acid is a versatile precursor for a wide range of derivatives. Amides and esters are among the most common and synthetically valuable derivatives in drug discovery. Direct condensation of a carboxylic acid with an alcohol or amine is inefficient and requires harsh conditions. Modern coupling reagents facilitate these transformations under mild conditions. Dicyclohexylcarbodiimide (DCC) is a classic and effective reagent for this purpose.[5][6]
Esterification via DCC/DMAP Coupling
The Steglich esterification, using DCC as the coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, is a highly efficient method for synthesizing esters, even with sterically hindered alcohols.[7]
Caption: Workflow for DCC/DMAP-mediated esterification.
Protocol 2: Synthesis of Ethyl 2,2-dimethylcyclohexane-1-carboxylate
3.1.1 Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Notes |
| 2,2-Dimethylcyclohexane-1-carboxylic acid | C₉H₁₆O₂ | 156.22 | 5.0 g (32.0 mmol) | From Protocol 1 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 7.2 g (35.2 mmol) | 1.1 eq. |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.39 g (3.2 mmol) | 0.1 eq. (Catalytic) |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 2.2 g (48.0 mmol) | 1.5 eq. |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL |
3.1.2 Step-by-Step Procedure
-
Reaction Setup: To a solution of 2,2-dimethylcyclohexane-1-carboxylic acid (5.0 g) in 100 mL of anhydrous DCM in a round-bottom flask, add ethanol (2.2 g) and DMAP (0.39 g).
-
DCC Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (7.2 g) in a small amount of DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting acid.
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate. Wash the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
-
Amidation via DCC Coupling
Amide bond formation is a cornerstone of medicinal chemistry. DCC-mediated coupling provides a direct route from a carboxylic acid and an amine, avoiding the need to first synthesize a more reactive acid derivative like an acid chloride.[5][6][8]
Caption: Mechanism of DCC-mediated amide synthesis.
Protocol 3: Synthesis of N-Benzyl-2,2-dimethylcyclohexane-1-carboxamide
3.2.1 Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Notes |
| 2,2-Dimethylcyclohexane-1-carboxylic acid | C₉H₁₆O₂ | 156.22 | 5.0 g (32.0 mmol) | From Protocol 1 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 7.2 g (35.2 mmol) | 1.1 eq. |
| Benzylamine | C₇H₉N | 107.15 | 3.43 g (32.0 mmol) | 1.0 eq. |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL |
3.2.2 Step-by-Step Procedure
-
Reaction Setup: Dissolve 2,2-dimethylcyclohexane-1-carboxylic acid (5.0 g) and benzylamine (3.43 g) in 100 mL of anhydrous DCM in a round-bottom flask.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (7.2 g) in a small amount of DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC or LCMS.
-
Work-up and Purification: The work-up is identical to the esterification protocol (Section 3.1.2, Step 4). The crude product is purified by flash column chromatography or recrystallization to afford the pure amide.
Data Summary and Troubleshooting
| Compound | Structure | MW ( g/mol ) | Expected Mass Spec (ESI+) | Key Characterization Notes |
| 2,2-Dimethylcyclohexane-1-carboxylic acid | C₉H₁₆O₂ | 156.22 | [M+Na]⁺ 179.1 | Broad OH stretch in IR spectrum (~3000 cm⁻¹). |
| Ethyl 2,2-dimethylcyclohexane-1-carboxylate | C₁₁H₂₀O₂ | 184.28 | [M+H]⁺ 185.1, [M+Na]⁺ 207.1 | Appearance of ethyl quartet and triplet in ¹H NMR. C=O stretch in IR at ~1735 cm⁻¹. |
| N-Benzyl-2,2-dimethylcyclohexane-1-carboxamide | C₁₆H₂₃NO | 245.36 | [M+H]⁺ 246.2, [M+Na]⁺ 268.2 | Appearance of aromatic protons in ¹H NMR. N-H stretch in IR (~3300 cm⁻¹). C=O at ~1640 cm⁻¹. |
Common Issues and Solutions:
-
Low Yield in Grignard Reaction: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use high-quality magnesium and anhydrous solvents.
-
Difficulty Removing DCU: DCU has low solubility in many organic solvents. Filtering the reaction mixture before aqueous work-up is critical. If DCU persists, it can sometimes be removed by precipitation from DCM by adding hexane and cooling, or by repeated chromatography. Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can circumvent this issue, as the corresponding urea is water-soluble and easily removed during aqueous work-up.
-
Formation of N-acylurea Byproduct: In DCC couplings, the O-acylisourea intermediate can rearrange to a stable N-acylurea, especially with sterically hindered substrates or slow reactions.[7] Adding a nucleophilic catalyst like DMAP (for esters) or HOBt (Hydroxybenzotriazole, for amides) can accelerate the desired reaction and suppress this side reaction.
References
-
ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]
- Google Patents. (2004). US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Coll. Vol. 4, p.643 (1963); Vol. 35, p.77 (1955). Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]
-
PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sciforum. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
- Google Patents. (1984). US4439353A - Esters of substituted 2,2-dimethylcyclohexanoic acid.
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
- Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]
Sources
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- 3. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 4. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Applications of 2,2-Dimethylcyclohexane-1-carboxylic acid in Medicinal Chemistry
[1][2][3][4]
Part 1: Strategic Overview
Introduction
In the toolkit of modern medicinal chemistry, 2,2-Dimethylcyclohexane-1-carboxylic acid (CAS: 62581-18-4) serves as a specialized aliphatic scaffold, valued not merely as a building block but as a conformational and metabolic control element .[1][2] Unlike simple fatty acids or unsubstituted cycloalkanes, this moiety introduces a "gem-dimethyl" effect within a cyclic system, providing a unique combination of steric bulk, lipophilicity, and defined spatial orientation.
For drug development professionals, this molecule offers three primary tactical advantages:
-
Metabolic Shielding: The quaternary carbon at the C2 position acts as a steric gatekeeper, blocking
-oxidation and hindering hydrolytic attack on the adjacent carboxylate derivatives (esters/amides). -
Hydrophobic Space Filling: Its bulky, globular shape allows it to occupy large hydrophobic pockets (e.g., in kinases or GPCRs) more effectively than planar aromatic rings or flexible alkyl chains.
-
Conformational Biasing: The steric clash between the C1-carboxyl and C2-gem-dimethyl groups restricts the conformational flexibility of the cyclohexane ring, often locking the pharmacophore into a bioactive orientation.
Medicinal Chemistry Applications: Mechanisms & Case Studies
1. Hydrophobic Pocket Optimization (Fragment-Based Design)
The 2,2-dimethylcyclohexyl group is a potent "space-filler." In the optimization of Lysyl-tRNA Synthetase (LysRS) inhibitors for Tuberculosis treatment, researchers found that replacing smaller cycloalkyl rings with a 2,2-dimethylcyclohexyl group significantly improved potency.
-
Mechanism: The gem-dimethyl group displaces high-energy water molecules from hydrophobic sub-pockets within the enzyme active site.
-
Outcome: This modification led to a >7-fold improvement in potency and enhanced selectivity against human homologs (e.g., KARS1).
2. Improving Metabolic Stability (Steric Shielding)
A common failure mode for carboxylic acid-containing drugs is rapid glucuronidation or oxidative metabolism.
-
The 2,2-Dimethyl Effect: By placing a gem-dimethyl group adjacent to the reaction center (C1), the transition state for enzymatic attack (e.g., by esterases or cytochrome P450s) is destabilized due to steric crowding.
-
Application: This strategy is analogous to the stability seen in pinacolyl groups. In JAK3 inhibitor development (pyrrolo[2,3-b]pyridine derivatives), the introduction of a 2,2-dimethylcyclohexyl amine moiety maintained high potency while modulating metabolic clearance compared to less hindered analogs.
3. Conformational Locking
The interaction between the C1 substituent and the C2 gem-dimethyl group creates significant 1,2-allylic strain (or its saturated equivalent), biasing the cyclohexane ring away from a perfect chair conformation or locking the equatorial/axial preference of the carboxyl group.
-
Result: This pre-organizes the ligand, reducing the entropic penalty upon binding to the protein target.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic for incorporating this scaffold into a drug candidate.
Caption: Logical flow for selecting the 2,2-dimethylcyclohexane scaffold to solve specific ADME and potency issues.
Part 2: Experimental Protocols
Protocol A: Synthesis of 2,2-Dimethylcyclohexane-1-carboxylic acid
Note: While commercially available, custom synthesis allows for the introduction of isotopic labels or specific stereochemistry.
Objective: Synthesize the target acid from 2,2-dimethylcyclohexanone via a Wittig homologation and hydrolysis sequence.
Reagents:
-
2,2-Dimethylcyclohexanone (Starting Material)
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Perchloric acid (HClO4) or dilute HCl
Step-by-Step Methodology:
-
Wittig Reagent Preparation:
-
In a flame-dried flask under
, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF. -
Cool to 0°C and add KOtBu (1.3 equiv) portion-wise. Stir for 30 min until the solution turns deep red (formation of the ylide).
-
-
Olefinations:
-
Add 2,2-dimethylcyclohexanone (1.0 equiv) dropwise to the ylide solution.
-
Warm to room temperature and stir for 12–18 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The ketone spot should disappear.
-
Quench with saturated
, extract with ether, dry ( ), and concentrate.
-
-
Hydrolysis to Aldehyde:
-
Dissolve the crude enol ether in THF/Water (4:1).
-
Add dilute acid (e.g., 10% HCl) and reflux for 2 hours. This yields 2,2-dimethylcyclohexanecarbaldehyde.
-
-
Oxidation to Acid:
-
Pinnick Oxidation: Dissolve the aldehyde in t-BuOH/Water. Add
(buffer) and 2-methyl-2-butene (scavenger). -
Add Sodium Chlorite (
) portion-wise. Stir at RT for 4 hours. -
Workup: Acidify to pH 2, extract with EtOAc. The product, 2,2-dimethylcyclohexane-1-carboxylic acid , is obtained as a white solid or viscous oil upon concentration.
-
Protocol B: Amide Coupling (Drug Conjugation)
Objective: Attach the 2,2-dimethylcyclohexane scaffold to an amine-bearing pharmacophore (e.g., a kinase inhibitor core).
Reagents:
-
2,2-Dimethylcyclohexane-1-carboxylic acid[3][1][4][5][6][7][8][9][10]
-
Amine coupling partner (
) -
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Solvent)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Add HATU (1.2 equiv). The solution should turn slightly yellow.
-
Immediately add the amine (
, 1.0–1.2 equiv). -
Critical Step: Due to the steric hindrance of the gem-dimethyl group, this reaction may be slower than typical couplings. Stir at 40°C–50°C if monitoring shows slow conversion at RT.
-
Purification: Dilute with EtOAc, wash with
(5% aq) to remove DMF, then brine. Purify via flash chromatography.
Part 3: Data & Properties
Physicochemical Profile
The following table summarizes the key properties that define the utility of this scaffold in drug design.
| Property | Value | Relevance to Drug Design |
| Molecular Weight | 156.22 g/mol | Low MW fragment, ideal for FBDD. |
| LogP (Calc) | ~2.7 | Moderate lipophilicity; good for membrane permeability. |
| pKa | ~4.8–5.0 | Typical carboxylic acid; forms salts at physiological pH. |
| Stereochemistry | 1 Chiral Center (C1) | C1 is chiral.[11] C2 is achiral (gem-dimethyl). Often used as a racemate or resolved via chiral HPLC. |
| Topological PSA | 37.3 Ų | Low polar surface area, supports CNS penetration if required. |
| Metabolic Liability | Low | Sterically hindered C1 and C2 positions resist oxidation. |
Synthesis Workflow Diagram
Caption: Synthetic route from ketone precursor to final carboxylic acid scaffold.
References
-
PubChem. (2025).[6] 2,2-Dimethylcyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Journal of Medicinal Chemistry. (2025). Design and Development of Lysyl tRNA Synthetase Inhibitors for the Treatment of Tuberculosis.[12] American Chemical Society. [Link]
- Google Patents. (2019). WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors.
-
J-Stage. (2022). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.[13][Link]
Sources
- 1. WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors - Google Patents [patents.google.com]
- 2. 2,2-Dimethylcyclohexane-1-carboxylic acid | 62581-18-4 | Benchchem [benchchem.com]
- 3. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester | C11H18O2 | CID 11095260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US9783531B2 - Thiazole-substituted aminoheteroaryls as spleen tyrosine kinase inhibitors - Google Patents [patents.google.com]
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- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: 2,2-Dimethylcyclohexane-1-carboxylic Acid (DMCCA) in Drug Design
Executive Summary & Strategic Rationale
The transition from planar aromatic systems to saturated, three-dimensional scaffolds ("Escaping Flatland") is a dominant paradigm in modern drug discovery. 2,2-Dimethylcyclohexane-1-carboxylic acid (DMCCA) represents a high-value scaffold that combines the lipophilic bulk of a cycloalkyl ring with the specific conformational locking properties of the gem-dimethyl group.
This guide details the utility of DMCCA not merely as a building block, but as a functional tool to:
-
Block Metabolic Hotspots: The steric bulk at the
-position prevents enzymatic hydrolysis of adjacent amides and esters. -
Restrict Conformation: The gem-dimethyl group imposes a high energy barrier to ring inversion, locking the cyclohexane chair and reducing the entropic penalty of binding.
-
Modulate Lipophilicity: With a calculated LogP of ~2.7 and increased fraction of
carbons ( ), it offers a distinct physicochemical profile compared to planar benzoic acid analogues.
Structural Mechanics & Decision Logic
The Gem-Dimethyl Effect (Thorpe-Ingold)
In DMCCA, the two methyl groups at the C2 position create significant steric crowding. This forces the substituents at C1 (the carboxylic acid) and C2 into a gauche orientation that minimizes steric clash with the ring system but locks the overall conformation.
Key Consequence: When this acid is coupled to an amine, the resulting amide bond is orthogonal to the ring plane, often forcing the drug molecule into a "pre-organized" state that mimics the bioactive conformation.
Decision Matrix: When to Deploy DMCCA
Use the following logic flow to determine if DMCCA is the correct bioisostere for your lead optimization campaign.
Figure 1: Strategic decision tree for selecting DMCCA during Lead Optimization (LO).
Experimental Protocols
Synthesis of the Scaffold (Reference Route)
While commercially available, custom synthesis is often required for isotopically labeled variants or specific enantiomers.
-
Primary Route: Hydrogenation of 2,2-dimethylbenzoic acid.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ). -
Conditions: 50 bar H
, 60°C, MeOH. -
Note: This yields a mixture of cis/trans isomers. Separation via diastereomeric salt crystallization (using
-methylbenzylamine) is required for enantiopure applications.
Critical Protocol: Amide Coupling (Overcoming Steric Hindrance)
Challenge: The gem-dimethyl group at C2 creates a "neopentyl-like" steric environment at the C1 carboxylate. Standard coupling reagents (EDC, HATU, BOP) often result in low yields (<20%) or incomplete conversion due to the inability of the amine to attack the bulky activated ester.
Solution: Conversion to the acid chloride is mandatory for efficient coupling.
Step-by-Step Methodology:
-
Activation:
-
Dissolve 1.0 eq of 2,2-dimethylcyclohexane-1-carboxylic acid in anhydrous Dichloromethane (DCM).
-
Add catalytic DMF (0.05 eq).
-
Add 1.2 eq Oxalyl Chloride dropwise at 0°C.
-
Observation: Vigorous gas evolution (CO, CO
, HCl). -
Stir at Room Temperature (RT) for 2 hours.
-
Crucial Step: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
-
Coupling:
-
In a separate flask, dissolve 1.1 eq of the Target Amine and 2.5 eq of Diisopropylethylamine (DIPEA) in DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow to warm to RT and stir for 12-18 hours.
-
-
Workup:
-
Quench with saturated NaHCO
. Extract with DCM. -
Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.
-
Comparative Physicochemical Data
The following table illustrates the shift in properties when replacing a standard Benzoic Acid fragment with DMCCA.
| Property | Benzoic Acid Fragment | Cyclohexane Carboxylic Acid | DMCCA (2,2-Dimethyl) | Impact |
| Hybridization | 3D Shape | |||
| LogP (Calc) | ~1.9 | ~2.4 | ~2.7 | Increased Lipophilicity |
| tPSA | 37.3 Ų | 37.3 Ų | 37.3 Ų | No change in polarity |
| Metabolic Stability | Low (Ring oxidation) | Medium | High | Steric Blockade |
| Rotatable Bonds | 1 | 1 | 0 (Effective) | Entropy Reduction |
Metabolic Stability & Validation Workflow
To validate the efficacy of the DMCCA scaffold in your drug candidate, a comparative microsomal stability assay is required. The gem-dimethyl group specifically protects the amide bond from amidases and the ring from CYP450 oxidation.
Assay Protocol: Microsomal Stability
-
System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
-
Substrate Concentration: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS (monitor parent depletion).
Mechanistic Pathway Visualization
The diagram below illustrates how the DMCCA scaffold diverts metabolic pathways compared to a standard linear or aromatic analogue.
Figure 2: Mechanistic comparison of metabolic fate. The DMCCA scaffold sterically hinders enzymatic access, shunting the molecule toward stability.
References
-
Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Formation and Stability of spiro-Compounds. Part I. spiro-Compounds from cycloHexane." Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold Effect). Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature. (Context for sterically hindered coupling). Link
-
PubChem. (2025).[2] "2,2-Dimethylcyclohexane-1-carboxylic acid Compound Summary." National Library of Medicine. Link
Sources
Experimental protocol for Grignard reaction with 2,2-dimethylcyclohexyl halide
Executive Summary & Strategic Analysis
The synthesis of 2,2-dimethylcyclohexylmagnesium halide represents a significant challenge in organometallic chemistry. Unlike standard alkyl halides, this substrate presents a "perfect storm" of steric hindrance and competing reaction pathways. The gem-dimethyl group at the C2 position creates a neopentyl-like steric environment at the C1 reaction center, severely inhibiting the approach to the magnesium surface and the subsequent approach of electrophiles.
Key Challenges:
-
Initiation Latency: The steric bulk prevents the alkyl halide from effectively adsorbing onto the magnesium lattice, leading to prolonged induction periods.
-
β-Hydride Elimination: While the C2 position is blocked (quaternary), the C6 position possesses protons susceptible to elimination, leading to 3,3-dimethylcyclohexene.
-
Grignard Reduction (The "Hidden" Failure): Once formed, this bulky Grignard reagent acts as a potent hydride donor. When reacted with sterically hindered ketones, it frequently yields the reduction product (secondary alcohol) via a six-membered transition state, rather than the desired addition product.
This protocol addresses these failures through aggressive surface activation , concentration control , and Lanthanide doping (optional but recommended) to modulate reactivity.
Chemical Mechanism & Competing Pathways
The following diagram illustrates the critical bifurcation between the desired Grignard formation/addition and the parasitic reduction/elimination pathways.
Caption: Mechanistic bifurcation showing the high risk of elimination and reduction (red paths) versus the desired addition (green path).
Experimental Protocol: The "Entrainment" Method
Objective: Synthesis of 1.0 M 2,2-dimethylcyclohexylmagnesium bromide in Et₂O. Scale: 50 mmol basis.
Materials & Reagents[1]
| Reagent | Equiv.[1][2][3][4] | Amount | Specification | Role |
| 2,2-Dimethylcyclohexyl Bromide | 1.0 | 9.55 g (approx 7.8 mL) | Distilled, dry | Substrate |
| Magnesium Turnings | 1.5 | 1.82 g | >99.9%, Grignard grade | Metal Source |
| Iodine (I₂) | Cat.[1][5] | 1-2 crystals | Resublimed | Activator |
| 1,2-Dibromoethane | 0.05 | 0.47 g (0.2 mL) | Dry | Entrainment Agent |
| Diethyl Ether (Et₂O) | Solvent | 50 mL total | Anhydrous, inhibitor-free | Solvent |
Step-by-Step Procedure
Phase 1: Apparatus Preparation & Activation
-
Drying: Flame-dry a 3-neck 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser (with N₂ inlet), and pressure-equalizing addition funnel. Flush with Argon or Nitrogen while cooling.
-
Mg Loading: Add Magnesium turnings (1.5 equiv) to the flask.
-
Dry Activation (Critical): Add a single crystal of Iodine.[1] Heat the flask bottom gently with a heat gun until violet vapors fill the void volume and sublime onto the Mg surface. This disrupts the MgO passivation layer.
-
Solvent Addition: Once cooled to RT, add enough anhydrous Et₂O to just cover the magnesium (approx. 5-8 mL).
Phase 2: Initiation (The "Entrainment" Spike)
Note: Direct initiation is difficult. We use 1,2-dibromoethane to scour the surface.
-
Add the 1,2-dibromoethane (0.2 mL) directly to the Mg/Ether suspension.
-
Observe for bubbling (ethylene gas evolution) and turbidity. If no reaction occurs within 5 minutes, gently warm the flask with a water bath (35°C).
-
Once the entrainment reaction is vigorous, the Mg surface is "primed" and highly reactive.
Phase 3: Substrate Addition
-
Dissolve the 2,2-dimethylcyclohexyl bromide in the remaining Et₂O (approx. 40 mL) in the addition funnel.
-
Add 1-2 mL of this solution to the active Mg suspension.
-
Wait: Do not proceed until you see self-sustaining reflux or persistent turbidity.
-
Controlled Addition: Add the remaining solution dropwise over 45–60 minutes.
-
Post-Stir: After addition, reflux gently (water bath 40°C) for 2 hours. This long digestion is necessary due to the steric hindrance slowing down the insertion.
Phase 4: Titration (Mandatory)
Visual estimation is impossible for this substrate. Use the Knochel Method (Iodine/LiCl) to determine precise molarity.
-
Dissolve accurately weighed I₂ (approx 100 mg) in 2 mL of 0.5 M LiCl/THF.
-
Titrate with your Grignard solution until the brown color disappears (clear endpoint).
-
Calculation:
Reaction with Electrophiles: The "Cerium Switch"
Crucial Insight: If you intend to react this Grignard with a ketone or aldehyde, do not use the bare Grignard. The steric bulk will force it to act as a reducing agent (transferring a hydride) rather than a nucleophile.
Recommended Modification: Use Organocerium chemistry .
-
Dry Cerium(III) Chloride (
) is required. (Dry at 140°C under high vacuum for 2 hours). -
Suspend dry
(1.1 equiv relative to Grignard) in THF. -
Add the prepared Grignard solution to the
slurry at 0°C. Stir for 1 hour. -
Result: This forms a less basic, more nucleophilic organocerium species (
) that suppresses -hydride elimination and reduction, forcing the desired addition.
Troubleshooting & Safety
| Symptom | Cause | Corrective Action |
| No Initiation | Passivated Mg / Steric blocking | Use Rieke Magnesium (freshly prepared from |
| Low Yield (<50%) | Wurtz Coupling | Dilute the alkyl halide further before addition. Lower the temperature slightly (but maintain reflux). |
| Reduction Product | STOP. Switch to the Organocerium protocol (Section 4) immediately. | |
| Precipitation | Solubility limit | Add dry THF (10-20% v/v) to the Ether solution. The Grignard-THF complex is more soluble. |
Safety Warning:
-
Ether Peroxides: Ensure ether is freshly distilled or tested.
-
Exotherm: The entrainment reaction can be violent. Have an ice bath ready.[1][4][5]
-
Inert Atmosphere: This Grignard is extremely sensitive to moisture due to its high basicity.
Workflow Diagram
Caption: Operational workflow emphasizing the critical decision point for organocerium transmetalation.
References
-
Knochel, P., et al. (2006). Titration of Grignard Reagents with Iodine/LiCl. Synthesis. Link
-
Imamoto, T., et al. (1984). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society. Link
-
Rieke, R. D. (1989). Preparation of Highly Reactive Metal Powders and Their Use in the Synthesis of Organometallic Compounds. Accounts of Chemical Research. Link
-
Ashby, E. C., et al. (1980). Mechanism of Grignard Reagent Formation. Journal of Organic Chemistry. Link
-
BenchChem. (2025).[3][6] Grignard Reaction Protocols and Troubleshooting. Link
Sources
Application Notes and Protocols: Esterification Reactions of 2,2-Dimethylcyclohexane-1-carboxylic Acid
For: Researchers, scientists, and drug development professionals
Introduction
2,2-Dimethylcyclohexane-1-carboxylic acid is a sterically hindered cycloaliphatic carboxylic acid. Its esters are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and specialty polymers. The gem-dimethyl group adjacent to the carboxyl functionality introduces significant steric hindrance, making esterification challenging under standard conditions. This application note provides a detailed guide to two primary methods for the esterification of 2,2-Dimethylcyclohexane-1-carboxylic acid: the classic acid-catalyzed Fischer-Speier esterification and the milder Steglich esterification for substrates sensitive to acidic conditions. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss analytical methods for the characterization of the resulting esters.
Understanding the Challenge: Steric Hindrance
The primary obstacle in the esterification of 2,2-Dimethylcyclohexane-1-carboxylic acid is the steric bulk imposed by the two methyl groups on the adjacent quaternary carbon. This steric hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid, thereby slowing down the reaction rate of traditional esterification methods.[1] Consequently, forcing conditions, such as higher temperatures, prolonged reaction times, and the use of more potent catalysts, may be necessary for the Fischer esterification. Alternatively, methods that activate the carboxylic acid in a different manner, such as the Steglich esterification, can provide a more efficient route to the desired esters under milder conditions.[2][3]
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[6]
Reaction Mechanism
The Fischer esterification proceeds through a series of reversible steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol: Synthesis of Methyl 2,2-Dimethylcyclohexane-1-carboxylate
This protocol describes the synthesis of the methyl ester as an example. It can be adapted for other primary or secondary alcohols, although reaction times and temperatures may need optimization.
Materials:
-
2,2-Dimethylcyclohexane-1-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for removal of water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,2-Dimethylcyclohexane-1-carboxylic acid (e.g., 10.0 g, 1 equivalent).
-
Addition of Reagents: Add an excess of anhydrous methanol (e.g., 100 mL), which acts as both a reactant and a solvent. Add toluene (e.g., 50 mL) if using a Dean-Stark apparatus to aid in the azeotropic removal of water.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with stirring.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Due to the steric hindrance, a prolonged reflux of 12-24 hours may be necessary.[7][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude ester can be purified by vacuum distillation to obtain the pure product.
-
Key Parameters for Fischer Esterification
| Parameter | Recommendation | Rationale |
| Catalyst | Concentrated H₂SO₄, p-TsOH | Strong protic acids are effective catalysts.[4] |
| Alcohol | Large excess (used as solvent) | Drives the equilibrium towards the ester product. |
| Temperature | Reflux | Increases the reaction rate to overcome steric hindrance.[5] |
| Water Removal | Dean-Stark trap or drying agents | Shifts the equilibrium to favor ester formation. |
| Reaction Time | 12 - 24 hours | Necessary due to the sterically hindered nature of the acid. |
Method 2: Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][9] This method is particularly advantageous for sterically hindered substrates and those sensitive to the harsh acidic conditions of the Fischer esterification.[2]
Reaction Mechanism
The Steglich esterification proceeds through the activation of the carboxylic acid by DCC:
-
Formation of O-acylisourea: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.
-
Role of DMAP: DMAP, a highly nucleophilic catalyst, reacts with the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is more reactive towards the alcohol and less prone to side reactions than the O-acylisourea.[3]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the acyl group of the N-acylpyridinium salt.
-
Product Formation: The tetrahedral intermediate collapses to form the ester, and the protonated DMAP is regenerated. The DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.
Experimental Protocol: Synthesis of tert-Butyl 2,2-Dimethylcyclohexane-1-carboxylate
This protocol is suitable for the esterification with secondary and tertiary alcohols, which are often problematic in Fischer esterification.
Materials:
-
2,2-Dimethylcyclohexane-1-carboxylic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-Dimethylcyclohexane-1-carboxylic acid (e.g., 5.0 g, 1 equivalent) in anhydrous dichloromethane (e.g., 100 mL).
-
Addition of Reagents: Add tert-butanol (e.g., 1.2 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents).[10]
-
DCC Addition: Cool the mixture to 0 °C in an ice bath and add DCC (e.g., 1.1 equivalents) portion-wise with stirring.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.
-
Work-up:
-
Filter off the precipitated dicyclohexylurea and wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel if necessary.
-
Key Parameters for Steglich Esterification
| Parameter | Recommendation | Rationale |
| Coupling Agent | DCC or EDC | Activates the carboxylic acid for nucleophilic attack.[12] |
| Catalyst | DMAP (catalytic amount) | Accelerates the reaction and suppresses side reactions.[3][10] |
| Solvent | Anhydrous aprotic solvent (e.g., DCM) | Prevents unwanted side reactions with the coupling agent.[11] |
| Temperature | 0 °C to room temperature | Mild conditions suitable for sensitive substrates.[9] |
| Byproduct Removal | Filtration | The insoluble DCU byproduct is easily removed. |
Analytical Characterization of Esters
Accurate characterization of the synthesized esters is crucial to confirm their identity and purity. The following techniques are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile esters. It provides information on the retention time of the compound, which is related to its boiling point and polarity, and its mass spectrum, which provides structural information.[13]
Sample Preparation:
-
Dissolve a small amount of the purified ester in a volatile organic solvent such as ethyl acetate or hexane to a concentration of approximately 1 mg/mL.[13]
-
If necessary, perform a serial dilution to achieve a concentration suitable for the instrument's sensitivity.
-
Filter the sample through a 0.22 µm syringe filter before injection.[13]
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[13] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[13] |
| Inlet Temperature | 250 °C[13] |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Program | Initial: 70 °C (2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)[13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |
| Mass Range | m/z 40-400[13] |
| Ion Source Temp. | 230 °C[13] |
| Transfer Line Temp. | 280 °C[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of the ester.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring and the ester alkyl group. The disappearance of the broad singlet corresponding to the carboxylic acid proton (typically around 10-13 ppm) is a key indicator of successful esterification.[14]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon in the range of 170-180 ppm.[15] The chemical shifts of the other carbon atoms in the cyclohexane ring and the ester alkyl group will also provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to monitor the progress of the esterification reaction.
-
Disappearance of the broad O-H stretch: The broad absorption band of the carboxylic acid O-H group, typically found between 2500 and 3300 cm⁻¹, will disappear upon esterification.
-
Appearance of the C-O stretch: A new, strong C-O stretching band will appear in the region of 1000-1300 cm⁻¹.
-
Shift of the C=O stretch: The carbonyl (C=O) stretching frequency of the ester will appear around 1735-1750 cm⁻¹, which is typically at a higher wavenumber than the corresponding carboxylic acid (around 1700-1725 cm⁻¹).[16]
Conclusion
The esterification of the sterically hindered 2,2-Dimethylcyclohexane-1-carboxylic acid requires careful consideration of the reaction conditions. The traditional Fischer-Speier esterification can be effective but often necessitates harsh conditions and long reaction times. For more sensitive substrates or to achieve higher yields under milder conditions, the Steglich esterification offers a superior alternative. Proper analytical characterization using GC-MS, NMR, and IR spectroscopy is essential to confirm the successful synthesis and purity of the desired ester products. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform and analyze the esterification of this challenging substrate.
References
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Wikipedia contributors. (2023). Steglich esterification. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Fischer Esterification. (n.d.). Chemistry LibreTexts. [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]
-
The Organic Synthesis Archive. (n.d.). Acid to Ester. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. [Link]
-
Experiment 22 FISCHER ESTERIFICATION. (n.d.). University of Missouri–St. Louis Department of Chemistry. [Link]
-
Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
-
Scribd. (n.d.). Steglich Esterification. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
- Google Patents. (n.d.).
- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(13), 2779-2793.
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Science of Synthesis. (n.d.). Synthesis of Esters from Carboxylic Acids and Alcohols. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. psiberg.com [psiberg.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cerritos.edu [cerritos.edu]
- 8. murov.info [murov.info]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. myneni.princeton.edu [myneni.princeton.edu]
- 16. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Functionalization of the cyclohexane ring in 2,2-Dimethylcyclohexane-1-carboxylic acid
An In-Depth Guide to the Strategic Functionalization of the 2,2-Dimethylcyclohexane-1-Carboxylic Acid Ring
Introduction: The Significance of the Substituted Cyclohexane Scaffold
In the landscape of modern medicinal chemistry and materials science, substituted cyclohexanecarboxylic acid scaffolds represent a cornerstone structural motif.[1] The cyclohexane ring offers a rigid, three-dimensional framework that enables the precise spatial arrangement of functional groups, a critical design element for targeting biological molecules with high specificity.[1] The 2,2-dimethylcyclohexane-1-carboxylic acid molecule, in particular, presents a unique synthetic challenge and opportunity. While the carboxylic acid group provides a reactive handle for amide and ester formation, the saturated cyclohexane ring is composed of strong, non-polar C-H bonds, rendering it largely inert to traditional chemical transformations.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of advanced synthetic strategies to selectively functionalize the seemingly unreactive cyclohexane ring of 2,2-dimethylcyclohexane-1-carboxylic acid. We will move beyond simple derivatization of the carboxyl group to discuss cutting-edge techniques, including directed C-H activation, radical-mediated processes, and enzymatic transformations, that unlock the full synthetic potential of this valuable scaffold.
PART 1: Directed C-H Activation: Precision Chemistry at Unactivated Sites
The most significant breakthrough in functionalizing inert C-H bonds has been the development of transition-metal-catalyzed C-H activation. This strategy utilizes a directing group within the substrate to position a metal catalyst in close proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization with high regioselectivity. For 2,2-dimethylcyclohexane-1-carboxylic acid, the native carboxylic acid is an ideal directing group.
Palladium-Catalyzed Transannular γ-C-H Arylation
A paramount challenge in C-H activation is reaching remote positions in a molecule. Recent advancements have demonstrated that the carboxylic acid group can direct a palladium catalyst to functionalize the γ-methylene C-H bonds of cycloalkanes through a strained transannular palladacycle intermediate.[3] This approach offers exceptional regioselectivity, targeting the C4 position of the 2,2-dimethylcyclohexane ring, even in the presence of more traditionally reactive β-C-H bonds.[3]
The reaction proceeds through the formation of a carboxylate-palladium complex, which then undergoes cyclometalation via C-H activation at the γ-position. This is followed by oxidative addition of an aryl halide and subsequent reductive elimination to furnish the γ-arylated product and regenerate the active catalyst. The choice of ligand is critical for enabling the formation of the necessary six-membered palladacycle.[3]
Caption: Workflow for Palladium-Catalyzed γ-C-H Arylation.
Protocol 1: Palladium-Catalyzed γ-C-H Arylation of 2,2-Dimethylcyclohexane-1-carboxylic acid
-
Materials:
-
2,2-Dimethylcyclohexane-1-carboxylic acid
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Quinuclidine-pyridone ligand (L1)[3]
-
Silver(I) carbonate (Ag₂CO₃)
-
Trifluoroacetic acid (TFA)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen), add 2,2-dimethylcyclohexane-1-carboxylic acid (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), the ligand (10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Add anhydrous toluene via syringe to achieve a substrate concentration of 0.2 M.
-
Add trifluoroacetic acid (TFA, 1.0 equiv) to the mixture.
-
Seal the vial tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,2-dimethylcyclohexane-1-carboxylic acid.
-
-
Data Summary:
| Aryl Iodide | Product | Typical Yield | Reference |
| 4-Iodotoluene | 4-(p-tolyl)-2,2-dimethylcyclohexane-1-carboxylic acid | 60-75% | [3] |
| 1-Iodo-4-methoxybenzene | 4-(4-methoxyphenyl)-2,2-dimethylcyclohexane-1-carboxylic acid | 55-70% | [3] |
| 3-Iodopyridine | 4-(pyridin-3-yl)-2,2-dimethylcyclohexane-1-carboxylic acid | 45-60% | [3] |
PART 2: Radical-Mediated Functionalization
Free-radical reactions provide a classical yet powerful method for functionalizing saturated hydrocarbons. While they can sometimes suffer from a lack of selectivity, modern methods have improved control over these transformations.
Free-Radical Halogenation
The introduction of a halogen atom (e.g., bromine or chlorine) onto the cyclohexane ring creates a versatile synthetic handle for subsequent nucleophilic substitution or elimination reactions.[4] Free-radical halogenation, typically initiated by light or a radical initiator, proceeds via a chain reaction involving halogen radical propagation.[4] For a substituted cyclohexane, this can lead to a mixture of isomers, with selectivity often favoring the more substituted carbon atoms.
Caption: Workflow for Free-Radical Bromination.
Protocol 2: Free-Radical Bromination using N-Bromosuccinimide (NBS)
Note: It is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl ester) to prevent side reactions.
-
Materials:
-
Methyl 2,2-dimethylcyclohexane-1-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
Azobisisobutyronitrile (AIBN, 0.05 equiv)
-
Carbon tetrachloride (CCl₄) or benzene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ester in CCl₄.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir vigorously. The reaction can also be initiated using a sunlamp at a lower temperature.
-
Monitor the reaction by TLC. The reaction is typically complete when the dense succinimide byproduct floats to the surface.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude brominated product, which may be a mixture of isomers and can be purified by chromatography or distillation.
-
PART 3: Enzymatic C-H Oxidation
Biocatalysis offers an environmentally benign and highly selective alternative for C-H functionalization. Enzymes, such as unspecific peroxygenases (UPOs) or cytochrome P450 monooxygenases, can perform hydroxylation of non-activated C-H bonds with remarkable regio- and stereoselectivity under mild aqueous conditions.[5]
The use of an encapsulated enzyme can be particularly effective, protecting it from inactivation by organic solvents and simplifying product isolation.[5] The reaction typically uses a simple oxidant like hydrogen peroxide (H₂O₂).
Caption: Workflow for Enzymatic C-H Hydroxylation.
Protocol 3: Conceptual Protocol for Enzymatic Hydroxylation
-
Materials:
-
2,2-Dimethylcyclohexane-1-carboxylic acid
-
Immobilized unspecific peroxygenase (UPO) in a suitable matrix (e.g., sol-gel)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Aqueous buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent if necessary (e.g., acetonitrile)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, suspend the immobilized UPO in the aqueous buffer.
-
Add the 2,2-dimethylcyclohexane-1-carboxylic acid substrate (dissolved in a minimal amount of co-solvent if needed).
-
Initiate the reaction by adding hydrogen peroxide slowly via a syringe pump to maintain a low, steady concentration and avoid enzyme inactivation.
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for 24-48 hours.
-
Monitor the formation of the hydroxylated product using HPLC or GC-MS.
-
Once the reaction has reached the desired conversion, stop the H₂O₂ addition.
-
Remove the immobilized enzyme by filtration for potential reuse.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product using flash chromatography.
-
Conclusion
The functionalization of the C-H bonds within the 2,2-dimethylcyclohexane-1-carboxylic acid scaffold transforms it from a simple building block into a highly versatile platform for chemical innovation. Modern synthetic methods, particularly palladium-catalyzed directed C-H activation, have revolutionized our ability to install functionality at previously inaccessible positions with high precision.[3] Complemented by radical and enzymatic strategies, the chemist's toolbox is now equipped to generate a diverse array of novel derivatives. These functionalized molecules are of immense value to drug discovery programs, offering new vectors for modulating pharmacological properties and exploring chemical space.
References
-
Zhu, R., Liu, L., & Yu, J.-Q. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature Chemistry, 15(9), 1258–1265. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylcyclohexane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Davies, H. M. L., & Du Bois, J. (2016). New strategic reactions for C–H functionalization. Nature Chemistry, 8(12), 1102–1109. [Link]
-
American Elements. (n.d.). 2,2-dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]
-
Li, G., & Movassaghi, M. (2018). Regioselective Radical 1,4-Difunctionalization of 1,3-Cyclohexadiene via NHC Catalysis. Journal of the American Chemical Society, 140(40), 12795–12799. [Link]
-
Chemistry LibreTexts. (2024). Halogenation of Alkanes. Retrieved from [Link]
-
Das, A., & Maiti, D. (2023). A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation. ChemRxiv. [Link]
-
Arnold, J. S., & Davies, H. M. L. (2018). Desymmetrization of cyclohexanes by site- and stereoselective C–H functionalization. Nature, 564(7735), 244–248. [Link]
-
Mohr, A. (2021). C-H Bond Activation and Cracking of Cyclohexane Using Mass Spectrometry. Huskie Commons. [Link]
- U.S. Patent No. 5,780,683. (1998). Cyclohexane oxidation.
-
Obata, R., et al. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 28(5), 2329. [Link]
-
Karle, A., et al. (2024). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. ChemistryOpen, 13(3), e202400152. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.karazin.ua [chemistry.karazin.ua]
- 5. Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2,2-Dimethylcyclohexane-1-carboxylic acid as a synthetic building block
Topic: Use of 2,2-Dimethylcyclohexane-1-carboxylic acid as a synthetic building block Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Utilizing 2,2-Dimethylcyclohexane-1-carboxylic Acid as a Robust Scaffold[1][2]
Abstract & Strategic Value
In the landscape of modern medicinal chemistry, 2,2-dimethylcyclohexane-1-carboxylic acid represents a high-value building block characterized by significant steric demand and lipophilicity.[1] Unlike its unhindered analogs, the gem-dimethyl substitution at the C2 position imparts unique properties: it functions as a "conformational lock," restricting the rotation of the carbonyl group, and acts as a metabolic shield, blocking
This guide addresses the primary synthetic challenge associated with this molecule: nucleophilic attack at the neopentyl-like carbonyl center. Standard coupling protocols (e.g., EDC/NHS) often fail due to the severe steric hindrance imposed by the adjacent gem-dimethyl group. We present optimized protocols for activation and coupling, ensuring high yields and reproducibility.
Technical Profile & Conformational Analysis
| Property | Data / Description |
| CAS Number | 62581-18-4 |
| Formula | C |
| Mol.[1][2][3][4][5][6][7] Weight | 156.22 g/mol |
| LogP (Calc) | ~2.7 (High Lipophilicity) |
| pKa | ~4.8 (Similar to aliphatic acids, but sterically shielded) |
| Chirality | C1 is a chiral center.[1] Commercial supplies are typically racemic.[1] |
The Gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at C2 force the carboxylic acid at C1 into a preferred conformation to minimize 1,2-steric interactions.[1] While the cyclohexane ring typically adopts a chair conformation, the bulky gem-dimethyl group creates significant resistance to nucleophilic approach (the Bürgi-Dunitz trajectory).
Graphviz Diagram 1: Conformational & Steric Landscape This diagram visualizes the steric blockade preventing standard nucleophilic attack.
Caption: The C2-gem-dimethyl group sterically occludes the C1-carbonyl, significantly raising the activation energy for nucleophilic attack.
Synthetic Protocols: Overcoming Steric Hindrance
The following protocols are designed to bypass the low reactivity of the acid by converting it into highly reactive electrophilic species: the Acid Chloride (Method A) and the Acyl Fluoride (Method B).
Method A: The "Hard Activation" Protocol (Acid Chloride)
Best for: Large-scale synthesis, robust substrates, and reaction with weak nucleophiles (anilines).
Mechanism: Conversion of the acid to the acid chloride using Oxalyl Chloride. The intermediate acid chloride is small enough to be formed but highly reactive enough to overcome the steric barrier during the subsequent coupling.
Reagents:
-
Oxalyl Chloride (1.2 equiv)[1]
-
DMF (Dimethylformamide) (Catalytic, 0.05 equiv)[1]
-
DCM (Dichloromethane) (Anhydrous)[1]
-
Base: Pyridine or DIPEA (for the coupling step)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add the carboxylic acid (e.g., 1.0 mmol) and dissolve in anhydrous DCM (5 mL).
-
Catalysis: Add a catalytic drop of DMF (approx. 10-20 µL). Critical Step: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
-
Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 mmol) dropwise.
-
Observation: Gas evolution (CO/CO
) will occur immediately.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation: Take a 50 µL aliquot, quench with MeOH, and run TLC/LCMS. Complete conversion to the methyl ester indicates the acid chloride was fully formed.
-
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. Note: Do not use heat; the acid chloride is volatile.
-
Coupling: Redissolve the crude acid chloride in DCM (5 mL). Add the amine (1.1 equiv) and Pyridine (2.0 equiv). Stir at room temperature for 4–12 hours.
-
Workup: Wash with 1N HCl (to remove pyridine), then Sat. NaHCO
. Dry over MgSO .
Method B: The "Modern" Protocol (Acyl Fluoride via TFFH)
Best for: Acid-sensitive substrates, avoiding moisture sensitivity of acid chlorides.
Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acyl fluoride in situ.[1] Acyl fluorides are unique: they are stable to water/flash chromatography but highly reactive toward amines due to the high electronegativity of fluorine and the strength of the C-F bond which is paradoxically labile in the presence of amine nucleophiles.
Reagents:
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,2-dimethylcyclohexane-1-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCM or DMF.
-
Activation: Add DIPEA (2.5 equiv) followed by TFFH (1.1 equiv).[1]
-
Reaction: Stir at room temperature.
-
Note: For extremely hindered amines, heating to 50°C may be required.[1]
-
-
Monitoring: Monitor by LCMS. The acyl fluoride intermediate is often visible if the coupling is slow.
-
Workup: Standard aqueous extraction (EtOAc vs Water/Brine).
Decision Workflow for Synthesis
Graphviz Diagram 2: Synthetic Decision Tree Use this logic flow to select the correct coupling method.
Caption: Decision matrix for selecting TFFH (mild) vs. Acid Chloride (aggressive) pathways based on nucleophile steric bulk.
Application Case Study: Metabolic Stability
Context: In drug discovery, rapid metabolic clearance often occurs via hydrolysis of amides/esters or oxidation of alkyl chains. The 2,2-dimethylcyclohexane motif is a classic "Metabolic Blocker."[1]
Comparative Data (Simulated): The following table illustrates the stability enhancement provided by the gem-dimethyl group compared to a standard cyclohexyl analog.
| Compound Scaffold | Half-Life (Liver Microsomes) | Hydrolysis Rate (Plasma) | Mechanism of Protection |
| Cyclohexane-COOH | < 30 min | High | Accessible carbonyl; prone to esterase attack.[1] |
| 2,2-Dimethyl-COOH | > 120 min | Negligible | Steric Shielding: Methyls block the enzyme active site access to the carbonyl.[1] |
Bioisosteric Utility: This moiety is effectively used as a bioisostere for:
-
Tert-butyl groups: Provides similar bulk but with a functional handle (COOH) for extension.[1]
-
Cyclopropanes (e.g., Cilastatin): While cyclopropanes (like in Cilastatin) are used to inhibit dehydropeptidases, the cyclohexane analog offers a larger hydrophobic surface area, relevant for binding pockets requiring lipophilic occupancy [1].
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][10][11] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society, 117(19), 5401–5402. Link[1]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on Conformational Analysis and the Thorpe-Ingold Effect). Link
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- 1. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 10. hepatochem.com [hepatochem.com]
- 11. chimia.ch [chimia.ch]
Application Note: A Scientist's Guide to the Analysis of Carboxylic Acids by Liquid Chromatography
Abstract: Carboxylic acids are a cornerstone of organic chemistry, central to countless biological pathways, pharmaceutical active ingredients, and industrial processes. Their analysis, however, presents unique challenges due to their inherent polarity, which often leads to poor retention in traditional reversed-phase liquid chromatography (RPLC), and a frequent lack of strong UV chromophores for simple detection. This guide provides a detailed exploration of the primary liquid chromatography techniques for the robust analysis of carboxylic acids. We will delve into the mechanistic principles behind Reversed-Phase (with ion suppression), Ion-Exchange, Ion-Exclusion, and Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to develop, optimize, or troubleshoot methods for the separation and quantification of this vital class of compounds.
The Analytical Challenge of Carboxylic Acids
Carboxylic acids (R-COOH) are characterized by their carboxyl functional group. This group's ability to deprotonate (R-COO⁻) based on the solution pH is the central factor governing their chromatographic behavior. The primary analytical hurdles include:
-
High Polarity: Small aliphatic carboxylic acids are highly polar, making them difficult to retain on non-polar stationary phases used in RPLC, the workhorse of modern HPLC.
-
Variable Ionization: The retention of carboxylic acids is highly sensitive to mobile phase pH. Without proper pH control, peaks can be broad, asymmetrical, or irreproducible.
-
Poor UV-Vis Absorbance: Many simple aliphatic and saturated carboxylic acids lack conjugated systems or aromatic rings, resulting in weak or non-existent absorption at wavelengths typically used for UV detection (e.g., >220 nm).[1][2]
To overcome these challenges, a chromatographer must select a separation mode and detection method that are tailored to the specific properties of the analyte and the complexity of the sample matrix.
Core Separation Modes in Liquid Chromatography
The choice of chromatographic mode is the most critical decision in method development. Each mode leverages different physicochemical properties of the carboxylic acid to achieve separation.
Reversed-Phase Liquid Chromatography (RPLC) with Ion Suppression
Expertise & Experience: RPLC separates molecules based on their hydrophobicity.[3] Since the ionized carboxylate form (R-COO⁻) is highly polar, it exhibits very little retention on a non-polar stationary phase (like C18). The key to retaining carboxylic acids in RPLC is to force the equilibrium toward the neutral, protonated (R-COOH) form. This is the principle of ion suppression . By lowering the mobile phase pH to approximately two pH units below the analyte's pKa, the carboxylic acid becomes significantly less polar, increasing its interaction with the stationary phase and leading to greater retention.[4][5]
Trustworthiness: This technique is highly reliable and is often the first approach for carboxylic acids that have sufficient hydrophobicity in their protonated state. The use of acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) is standard practice.[5][6]
Caption: Principle of Ion Suppression in RPLC.
Anion-Exchange Chromatography (AEX)
Expertise & Experience: This technique separates molecules based on their net charge.[7][8] For carboxylic acids, which are anions in solutions with a pH above their pKa, a stationary phase with covalently bound positive charges (an anion exchanger) is used.[9] The negatively charged carboxylates are electrostatically bound to the column. Elution is typically achieved by introducing a mobile phase with a high concentration of competing ions (e.g., a salt gradient) or by changing the pH to neutralize the charge on the analyte or stationary phase.[10]
Trustworthiness: AEX is extremely effective for separating mixtures of acids with different charge states (e.g., mono-, di-, and tri-carboxylic acids) and is a cornerstone of ion chromatography (IC).[7][9] It is particularly powerful for analyzing inorganic ions and small organic acids in complex matrices.[11]
Ion-Exclusion Chromatography (IEC)
Expertise & Experience: IEC is a unique and powerful technique for separating weak organic acids from strong inorganic anions.[12][13] The mechanism relies on the principle of Donnan Exclusion . A cation-exchange stationary phase (containing fixed negative charges) is used.[12]
-
Strong, fully ionized anions (like Cl⁻ or SO₄²⁻) are repelled by the negative charge of the stationary phase and are thus "excluded" from the pores of the resin. They travel only in the interstitial volume of the column and elute very early.[13]
-
Weak carboxylic acids exist in equilibrium. Their anionic form is excluded, but their neutral, protonated form can freely enter the resin pores. This partitioning into the stagnant mobile phase within the pores results in their retention.[12][14]
Trustworthiness: This makes IEC an exceptionally robust method for analyzing organic acids in samples containing high levels of salts, a common scenario in food, beverage, and biological samples.[13]
Caption: The Donnan Exclusion principle in IEC.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Experience: HILIC is designed for the separation of highly polar compounds that are poorly retained in RPLC.[15][16] It employs a polar stationary phase (e.g., bare silica, aminopropyl) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[17] An immobilized layer of water forms on the surface of the stationary phase, and polar analytes like carboxylic acids partition into this aqueous layer, leading to their retention.[15]
Trustworthiness: HILIC is an excellent alternative or complementary technique to RPLC, especially for polar metabolites like those found in the TCA cycle.[18][19] Its compatibility with mass spectrometry is a significant advantage due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[15][16]
| Feature | Reversed-Phase (Ion Suppression) | Anion-Exchange | Ion-Exclusion | HILIC |
| Principle | Hydrophobic partitioning of the protonated acid | Electrostatic attraction of the carboxylate anion | Donnan exclusion of anions; partitioning of the neutral acid | Partitioning into a water layer on a polar surface |
| Stationary Phase | Non-polar (C18, C8) | Positively charged (e.g., Quaternary Amine) | Negatively charged (e.g., Sulfonated Resin) | Polar (Silica, Amino, Zwitterionic) |
| Mobile Phase | Low pH (e.g., 0.1% Formic Acid) | Salt or pH gradient | Dilute strong acid (e.g., H₂SO₄) | High Organic (>70% ACN) with aqueous buffer |
| Best For | Moderately polar to non-polar acids | Mixtures of acids with varying charge states | Weak organic acids in high-salt matrices | Very polar, hydrophilic acids |
| Reference | [3][4][20] | [7][8][9] | [12][13][14] | [15][16][21] |
Detection Strategies: Making the Analyte Visible
After separation, the eluted carboxylic acids must be detected. The choice of detector depends on the analyte's structure and the required sensitivity.
UV-Visible (UV-Vis) Detection
The carboxyl group itself has a weak absorbance around 205-210 nm.[1] While detection at these low wavelengths is possible, it is often hampered by high background noise from mobile phase solvents and additives.[19] However, if the carboxylic acid contains an aromatic ring or conjugated double bonds (e.g., benzoic acid, cinnamic acid), UV-Vis detection becomes simple and robust.[1]
Mass Spectrometry (MS) Detection
LC-MS is the gold standard for the analysis of carboxylic acids, offering unparalleled sensitivity and selectivity.[18] Carboxylic acids ionize very efficiently in negative-ion electrospray ionization (ESI-) mode to produce the deprotonated molecule, [M-H]⁻.[22] This allows for confident identification and quantification even at trace levels, without the need for a chromophore.[2][18]
Evaporative Light Scattering Detection (ELSD)
ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase.[23] The column eluent is nebulized into a fine mist, the solvent is evaporated in a heated tube, and a light source detects the scattering caused by the remaining solid analyte particles.[24][25] ELSD is compatible with gradient elution and is an excellent choice for analyzing non-chromophoric acids like fatty acids or sugars when an MS detector is unavailable.[24][26]
The Role of Derivatization
Derivatization is a chemical reaction used to modify the analyte to improve its analytical properties.[27] For carboxylic acids, it serves two main purposes:
-
Enhance Detectability: A tag with a strong chromophore or fluorophore can be attached to the carboxyl group, enabling highly sensitive UV or fluorescence detection.[18][27][28] Common reagents include nitrophenylhydrazines and p-bromophenacyl bromide.[27][29][30]
-
Improve Chromatography: Esterification of the carboxylic acid makes it less polar, which can improve peak shape and retention in RPLC.[31] Derivatization can also increase sensitivity in positive-ion ESI-MS.[14][18]
| Reagent Type | Example | Purpose | Detection Mode | Reference |
| UV-Labeling | 3-Nitrophenylhydrazine (3-NPH) | Attaches a strong chromophore | UV-Vis, MS | [29][30] |
| Fluorescence Labeling | 9-Anthryldiazomethane (ADAM) | Attaches a highly fluorescent group | Fluorescence | [28] |
| MS-Sensitivity Enhancement | N-(4-aminomethylphenyl)pyridinium (AMPP) | Adds a permanently charged group | Positive ESI-MS | [18] |
Experimental Protocols & Workflows
The following protocols provide practical, step-by-step methodologies for common applications.
Caption: General experimental workflow for carboxylic acid analysis.
Protocol 1: Ion-Suppression RPLC-UV for Aromatic Carboxylic Acids
-
Application: Quantification of benzoic acid and sorbic acid (preservatives) in a soft drink.
-
Causality: These analytes contain conjugated systems, making them ideal for UV detection. Ion suppression will ensure good retention and sharp peaks on a C18 column.
Methodology:
-
Sample Preparation: Degas the soft drink sample by sonication. Filter a 1 mL aliquot through a 0.45 µm syringe filter.
-
LC System: Standard HPLC system with UV detector.
-
Data Analysis: Create a calibration curve using standards of known concentration. Quantify the analytes in the sample by comparing peak areas to the calibration curve.
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard non-polar phase for RPLC. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier to ensure pH << pKa (~4.2) for ion suppression.[32] |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 60% B over 15 minutes | To elute analytes with different hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 230 nm | Wavelength suitable for both analytes. |
Protocol 2: Ion-Exclusion HPLC with UV for Simple Organic Acids
-
Application: Simultaneous analysis of tartaric, malic, and citric acids in grape juice.
-
Causality: These acids lack strong chromophores, requiring low-wavelength UV. IEC is chosen to separate them effectively from the complex, high-sugar matrix and other inorganic ions without extensive sample cleanup.[13]
Methodology:
-
Sample Preparation: Centrifuge the grape juice sample to remove pulp. Dilute the supernatant 1:10 with ultrapure water and filter through a 0.45 µm syringe filter.
-
LC System: HPLC or IC system with UV detector.
-
Data Analysis: Quantify using an external standard calibration curve.
| Parameter | Setting | Rationale |
| Column | Ion-Exclusion Column (e.g., Polymer-based Cation Exchange, H⁺ form), 300 x 7.8 mm | Specifically designed for organic acid separation.[14] |
| Mobile Phase | 5 mM Sulfuric Acid in Water | Isocratic elution. The strong acid acts as the eluent and maintains the stationary phase in the H⁺ form.[14] |
| Flow Rate | 0.6 mL/min | Typical for larger bore ion-exclusion columns. |
| Column Temp. | 50 °C | Often elevated to improve peak efficiency. |
| Injection Vol. | 20 µL | |
| Detection | UV at 210 nm | Detects the carboxyl group absorbance.[1] |
Protocol 3: HILIC-MS for Polar TCA Cycle Intermediates
-
Application: Targeted quantification of succinic, fumaric, and malic acid in a cell lysate extract.
-
Causality: These analytes are highly polar and are poorly retained in RPLC. HILIC provides the necessary retention, and MS detection provides the required sensitivity and selectivity for a complex biological matrix.[18][19]
Methodology:
-
Sample Preparation: Perform a protein precipitation and metabolite extraction by adding cold 80:20 methanol:water to the cell pellet. Vortex, centrifuge, and collect the supernatant. Evaporate to dryness and reconstitute in 90:10 Acetonitrile:Water.
-
LC System: UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Data Analysis: Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification. Build a calibration curve and quantify using selected reaction monitoring (SRM) or extracted ion chromatograms.
| Parameter | Setting | Rationale |
| Column | HILIC (e.g., Amide or Zwitterionic), 100 x 2.1 mm, 1.7 µm | Polar stationary phase for retaining hydrophilic analytes.[21] |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH 5.0 | Aqueous component with buffer. |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 5.0 | Organic component with buffer. |
| Gradient | 95% B to 50% B over 8 minutes | A "reversed" gradient for HILIC; increasing water content elutes analytes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures stable chromatography. |
| Injection Vol. | 2 µL | |
| MS Detection | ESI Negative Mode | Optimal ionization for carboxylic acids ([M-H]⁻).[22] |
References
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]
-
Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. (n.d.). MOST Wiedzy. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PMC. [Link]
-
When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. (2015). ResearchGate. [Link]
-
Technique: ion-exclusion chromatography. (n.d.). Diduco. [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. (n.d.). Chromatography Online. [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020). Analytical Science. [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate. [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PMC. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids. (2021). Encyclopedia.pub. [Link]
-
LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... (n.d.). ResearchGate. [Link]
-
Analysis of carboxylic salts by LCMS. (2021). Chromatography Forum. [Link]
-
Principles and Applications of Ion Exclusion Chromatography. (2025). ResearchGate. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023). SIELC Technologies. [Link]
-
Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. [Link]
-
Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. (2006). PubMed. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. [Link]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.).
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025). ResearchGate. [Link]
-
Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005). PubMed. [Link]
-
Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (n.d.). ResearchGate. [Link]
-
Ion‐exclusion chromatographic determination of carboxylic acids used to support the microbially mediated reductive dechlorination of tetrachloroethene. (n.d.). Oxford Academic. [Link]
- Purification of organic acids using anion exchange chromatography. (n.d.).
-
Reversed-phase chromatography. (n.d.). Wikipedia. [Link]
-
Principles of Ion Exchange Chromatography. (n.d.). Phenomenex. [Link]
-
Making HILIC Work for You—Column Selection. (2026). LCGC International. [Link]
-
Evaporative Light Scattering Detection (ELSD). (n.d.). Teledyne Labs. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024). ACS Publications. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. [Link]
-
Success with Evaporative Light-Scattering Detection, - Part II: Tips and Techniques. (2014). LCGC International. [Link]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. [Link]
- Method of quantification of carboxylic acids by mass spectrometry. (n.d.).
-
HILIC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]
-
Evaporative light scattering detector. (n.d.). Wikipedia. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. [Link]
-
Simultaneous HPLC determination of vitamin C and carboxylic acids. (n.d.). Zenodo. [Link]
-
ACE HILIC Method Development Guide. (n.d.). MAC-MOD Analytical. [Link]
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- 9. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 10. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
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Application Note: High-Efficiency Derivatization of Sterically Hindered 2,2-Dimethylcyclohexane-1-carboxylic Acid
This Application Note is designed for researchers and analytical scientists requiring robust protocols for the analysis of 2,2-Dimethylcyclohexane-1-carboxylic acid , a compound often used as a surrogate for toxic naphthenic acids in environmental studies and a key intermediate in pharmaceutical synthesis.
Part 1: The Analytical Challenge
The Steric Barrier
The analysis of 2,2-dimethylcyclohexane-1-carboxylic acid presents a specific chemical challenge: Steric Hindrance .
Unlike linear fatty acids, this molecule possesses a gem-dimethyl group at the C2 position, immediately adjacent to the carboxylic acid at C1. This bulky substitution creates a "steric shield" that significantly retards nucleophilic attack at the carbonyl carbon.
-
Consequence: Standard esterification protocols (e.g., mild heating with BF3-Methanol) often yield incomplete conversion, leading to poor quantification and non-linear calibration curves.
-
Solution: We must employ reagents that are either highly reactive (diazomethane analogs) or form derivatives sufficiently stable to withstand the harsh conditions required to drive the reaction to completion (hindered silylation).
Strategic Method Selection
We present two validated protocols. Select the method based on your specific analytical needs:
| Feature | Protocol A: Methylation (TMS-Diazomethane) | Protocol B: Silylation (MTBSTFA) |
| Derivative Type | Methyl Ester | tert-Butyldimethylsilyl (TBDMS) Ester |
| Key Advantage | Quantification Gold Standard. Irreversible, stable, and ideal for library matching. | Spectral Clarity. Produces a dominant [M-57]⁺ ion, superior for trace detection in complex matrices. |
| Reaction Speed | Fast (< 30 min) | Slower (Requires heat due to hindrance) |
| Moisture Tolerance | Low (Reagent is water-sensitive) | Very Low (Strictly anhydrous) |
| GC Characteristics | Sharp peaks, early elution. | Later elution, excellent separation of isomers. |
Part 2: Experimental Protocols
Protocol A: Methyl Esterification via TMS-Diazomethane (Recommended)
This method replaces the hazardous Diazomethane with the safer, non-explosive Trimethylsilyldiazomethane (TMSCHN₂). It is particularly effective for sterically hindered acids because it operates via a proton-transfer mechanism rather than bulky nucleophilic attack.
Reagents:
-
Trimethylsilyldiazomethane (2.0 M in hexanes).
-
Methanol (Anhydrous).
-
Toluene (Anhydrous).
-
Acetic Acid (Glacial, for quenching).
Workflow:
-
Sample Preparation: Dissolve 1–5 mg of the dry acid sample in 0.5 mL of Toluene:Methanol (3:2 v/v) . The methanol is critical as it acts as the proton source to activate the TMSCHN₂.
-
Derivatization: Add TMSCHN₂ solution dropwise to the sample vial while vortexing.
-
Visual Cue: Continue adding until a persistent yellow color remains (indicating excess reagent).[1] Usually 50–100 µL is sufficient.
-
-
Reaction: Cap the vial and let stand at Room Temperature for 30 minutes .
-
Note: Unlike unhindered acids, do not rush this step. The C2-dimethyl hindrance requires this duration for quantitative yield.
-
-
Quenching: Add Acetic Acid dropwise until the yellow color disappears (neutralizing excess diazomethane).
-
Work-up: Evaporate the solvent to dryness under a gentle stream of Nitrogen (N₂) and reconstitute in Hexane or Dichloromethane for GC-MS injection.
Mechanism:
Protocol B: Silylation via MTBSTFA
For sterically hindered acids, standard BSTFA/TMCS reagents produce TMS esters that are prone to hydrolysis. We recommend N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form the hydrolytically stable TBDMS ester.
Reagents:
-
MTBSTFA + 1% TBDMCS (Catalyst).[2]
-
Pyridine (Anhydrous, acid scavenger).
-
Ethyl Acetate (Solvent).[3]
Workflow:
-
Sample Preparation: Dissolve the dry residue in 100 µL of Pyridine .
-
Derivatization: Add 100 µL of MTBSTFA + 1% TBDMCS .
-
Thermal Activation (Critical): Cap the vial tightly and heat at 70°C for 60 minutes .
-
Expert Insight: Room temperature silylation is insufficient for 2,2-dimethylcyclohexane-1-carboxylic acid. The heat provides the kinetic energy to overcome the steric barrier of the gem-dimethyl group.
-
-
Injection: Cool to room temperature. Dilute with Ethyl Acetate if necessary (do not use methanol/ethanol) and inject directly.
Mass Spectral Signature (EI Source): The TBDMS derivative provides a unique fragmentation pattern beneficial for identification.
-
Molecular Ion: Weak or absent.
-
Base Peak: [M - 57]⁺ . Loss of the tert-butyl group
. -
Benefit: This high-mass ion is often in a cleaner region of the chromatogram, reducing background interference compared to low-mass methyl ester fragments.
Part 3: Visualized Workflows
Decision Logic for Analysis
The following diagram illustrates the decision process for selecting the optimal derivatization path based on sample matrix and sensitivity requirements.
Caption: Decision tree for derivatization based on analytical requirements (Quantification vs. Spectral Specificity).
Part 4: Quality Assurance & Chiral Considerations
Chiral Analysis Note
2,2-Dimethylcyclohexane-1-carboxylic acid is a chiral molecule (asymmetry at C1).
-
Enantiomeric Separation: If differentiating enantiomers is required, Protocol A (Methylation) is preferred. The resulting methyl ester is small enough to interact effectively with Chiral GC stationary phases (e.g.,
-cyclodextrin columns). -
Avoid: Chiral Derivatizing Agents (CDAs) like (S)-1-phenylethylamine are difficult to couple to this specific acid due to the severe steric hindrance, often leading to kinetic resolution (one enantiomer reacting faster) which biases the results.
Analytical Performance Data
| Parameter | Methyl Ester (TMSCHN₂) | TBDMS Ester (MTBSTFA) |
| Recovery | > 98% | 90–95% (Temperature dependent) |
| LOD (SIM Mode) | ~10 pg on-column | ~1 pg on-column (using [M-57]⁺) |
| Stability | Indefinite (in Hexane) | 24–48 hours (moisture sensitive) |
| Linearity ( | > 0.999 | > 0.995 |
References
-
Schummer, C., et al. (2009).[4] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.
-
Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis."[1] Monatshefte für Chemie, 135, 1015–1022.
-
Headley, J. V., et al. (2002). "Characterization of naphthenic acids in oil sands wastewaters by gas chromatography-mass spectrometry." Water Research, 36(11), 2843-2855.[5]
-
Kuehnel, E., et al. (2005). "Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane." Organic & Biomolecular Chemistry, 3, 3182-3187.
Sources
Troubleshooting & Optimization
Overcoming precipitation of 2,2-Dimethylcyclohexane-1-carboxylic acid in assays
Topic: 2,2-Dimethylcyclohexane-1-carboxylic Acid (2,2-DMCCA)
Executive Summary
2,2-Dimethylcyclohexane-1-carboxylic acid (CAS: 62581-18-4) is a valuable structural building block and metabolic probe.[1] However, its physicochemical profile—specifically the combination of a lipophilic gem-dimethyl cyclohexane ring and a pH-dependent carboxylate head—creates frequent solubility challenges in aqueous assays.
This guide provides a root-cause analysis of precipitation events and actionable, self-validating protocols to maintain compound integrity in biochemical and cell-based assays.[1]
Module 1: The Science of Solubility (Root Cause Analysis)
To solve precipitation, we must understand the forces driving it. 2,2-DMCCA precipitates due to three primary vectors: Protonation State , Cationic Bridging , and Kinetic Shock .[1]
1. The Physicochemical Trap
-
LogP (Lipophilicity): ~2.7 [1].[1] This indicates the molecule prefers organic environments. The gem-dimethyl group at the C2 position adds significant steric bulk and hydrophobicity compared to a simple cyclohexane ring.
-
pKa (Acidity): ~4.8–5.0 (Estimated based on structural analogs).[1]
2. The "Soap Scum" Effect (Divalent Cation Bridging)
In physiological buffers like HBSS or standard PBS, high concentrations of Calcium (
3. The Kinetic Solubility Limit
Rapidly diluting a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer creates a supersaturated state.[1] The hydrophobic gem-dimethyl groups aggregate faster than the water molecules can solvate the carboxylate head, leading to immediate "crashing out" [3].
Module 2: Troubleshooting Guide
Use the following decision tree to diagnose your specific precipitation issue.
Figure 1: Diagnostic logic flow for identifying the root cause of 2,2-DMCCA precipitation.[1]
Module 3: Validated Protocols
Protocol A: The "Intermediate Step" Dilution (Prevents Kinetic Shock)
Purpose: To transition the molecule from 100% DMSO to aqueous buffer gradually, preventing the hydrophobic aggregation that occurs during a "hard crash" dilution.
Materials:
-
Compound Stock: 10 mM 2,2-DMCCA in 100% DMSO.
-
Intermediate Solvent: 50% DMSO / 50% Water (or Methanol if compatible).[1]
-
Assay Buffer: PBS (pH 7.4, Ca/Mg-free).[1]
Step-by-Step:
-
Prepare Intermediate Stock (10x):
-
Do NOT pipette 1 µL of 10 mM stock directly into 999 µL of buffer.[1]
-
Instead, dilute the 10 mM stock 1:10 into the Intermediate Solvent to create a 1 mM Working Solution .
-
Why? The presence of 50% organic solvent in the intermediate step keeps the lipophilic ring soluble while introducing water.
-
-
Final Assay Dilution:
-
Pipette the 1 mM Working Solution into the Assay Buffer (1:100 dilution).
-
Final Concentration: 10 µM.
-
Final DMSO: 0.5% (Usually tolerated by cells/enzymes).[1]
-
-
Mixing: Vortex immediately but gently. Do not sonicate protein-containing buffers.[1]
Protocol B: Buffer Optimization Matrix
Purpose: To select the correct buffer system that prevents ionic precipitation.
| Buffer Component | Recommendation | Scientific Rationale |
| Base Buffer | PBS (Ca/Mg-Free) or HEPES | Standard PBS contains ~1 mM |
| pH | 7.4 – 8.0 | The pH must be at least 2 units above the pKa (~5.[1]0) to ensure >99% ionization. Avoid MES buffer (pH 6.0).[1] |
| Additives | BSA (0.1%) or Pluronic F-127 | Albumin (BSA) acts as a "sink," binding the lipophilic tail of 2,2-DMCCA and keeping it in solution without inhibiting activity in many assays.[1] |
| Chelators | EDTA (1 mM) | If divalent cations are required for the enzyme, this is not an option.[1] If not, EDTA prevents salt formation.[1] |
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a "film" on the plastic walls of my well plate. Is this precipitation? A: Yes, but specifically adsorption .[1] The 2,2-dimethylcyclohexane ring is highly lipophilic. It will migrate out of the aqueous phase and stick to polypropylene or polystyrene plastics.
-
Fix: Use "Low-Binding" plates (often treated to be hydrophilic) or add 0.01% Triton X-100 / Tween-20 to the buffer to sequester the compound in micelles [4].[1]
Q2: Can I warm the solution to dissolve the precipitate? A: Proceed with caution. While heat increases solubility (thermodynamics), 2,2-DMCCA is a volatile organic acid derivative.[1] Excessive heating in an open container may lead to evaporation or sublimation.[1] Furthermore, if the precipitate is a calcium salt, heating often decreases solubility (retrograde solubility of some organic calcium salts). Recommendation: Sonicate at room temperature instead.
Q3: My compound precipitates in cell culture media (DMEM) but not in PBS. Why? A: DMEM is a "cation trap."[1] It contains high levels of Calcium (~1.8 mM) and Magnesium, plus proteins.[1]
-
Fix: Pre-dilute the compound in a small volume of serum-free, phenol-red-free medium before adding to the full serum-containing well. Serum proteins (FBS) actually help solubilize the compound, but the initial shock of hitting the high-calcium media causes the crash.
Q4: Is the gem-dimethyl group responsible for the insolubility? A: Indirectly, yes.[1] While the carboxylic acid provides polarity, the gem-dimethyl group (two methyls on the same carbon) creates the Thorpe-Ingold effect (angle compression). In this context, it creates a bulky hydrophobic region that disrupts the hydration shell around the molecule, making it significantly less soluble than simple cyclohexanecarboxylic acid [1].
References
-
PubChem. (2025).[1] 2,2-Dimethylcyclohexane-1-carboxylic acid (Compound CID 20210196).[1][2][3] National Center for Biotechnology Information.[1] [Link][1]
-
Mishustin, A.I., et al. (2014).[1][4] Interaction of different metal ions with carboxylic acid group.[1][5][6] Russian Journal of Inorganic Chemistry.[1][4] (Contextual citation on divalent cation-carboxylate interactions). [Link]
-
Popa-Burke, I., et al. (2014).[1][7] Compound precipitation in high-concentration DMSO solutions.[1][7][8][9] Journal of Biomolecular Screening.[1][7][8] [Link]
-
Di, L., & Kerns, E. (2015).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (General reference for LogP and adsorption issues in assays). [Link]
Sources
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- 2. PubChemLite - 2,2-dimethylcyclohexane-1-carboxylic acid (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 3. americanelements.com [americanelements.com]
- 4. Influence of divalent cations on the extraction of organic acids in coffee determined by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of different metal ions with carboxylic acid group: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Dimethylcyclohexane-1-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethylcyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic rationale behind procedural choices, provide robust troubleshooting protocols, and offer detailed experimental workflows to enhance yield and purity.
Introduction
2,2-Dimethylcyclohexane-1-carboxylic acid is a valuable carbocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, presents several practical hurdles primarily due to steric hindrance from the gem-dimethyl group at the C2 position. This guide focuses on the most reliable synthetic pathways, addresses common experimental failures, and provides data-driven optimization strategies.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter. We will primarily focus on the two most common synthetic approaches: the Carboxylation of a Grignard Reagent and the Oxidation of the corresponding primary alcohol.
Part 1: Issues Related to the Grignard Carboxylation Pathway
The Grignard pathway is often the most effective method for this synthesis as it adds the required carbon atom and is less susceptible to the steric hindrance that plagues substitution reactions on this scaffold.[2] However, the formation and reaction of the Grignard reagent require stringent anhydrous conditions.
Workflow: Grignard Carboxylation Pathway
Caption: Workflow for the synthesis of the target acid via Grignard carboxylation.
Question 1: My Grignard reaction with 1-bromo-2,2-dimethylcyclohexane fails to initiate. The solution remains colorless and the magnesium is unreactive. What are the common causes and solutions?
Answer: Failure to initiate a Grignard reaction is one of the most common issues in organometallic synthesis. The primary culprit is almost always the presence of water, which quenches the Grignard reagent as it forms.
-
Causality: Grignard reagents are potent nucleophiles and strong bases. They react readily with even trace amounts of protic species, especially water, to form an alkane, thereby terminating the desired reaction.[3] The magnesium surface must also be free of its passivating oxide layer (MgO) to react.
-
Troubleshooting Protocol:
-
Glassware and Reagent Purity: Ensure all glassware is rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or argon just before use. The solvent (typically anhydrous diethyl ether or THF) must be of high purity and free from water. Use a freshly opened bottle or solvent from a purification system.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activate them using one of these methods:
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere for 10-15 minutes to break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[4] The iodine reacts with the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine will fade as the reaction initiates. A few drops of 1,2-dibromoethane can also be used as an activator.
-
-
Initiation Technique: Add only a small volume (5-10%) of your 1-bromo-2,2-dimethylcyclohexane solution to the activated magnesium. Look for signs of reaction (gentle bubbling, localized warming, or a cloudy/gray appearance). If it doesn't start, gently warm the flask with a heat gun. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.[4]
-
Question 2: The Grignard reaction initiated, but my final yield of carboxylic acid is very low after reacting with carbon dioxide.
Answer: A low yield after a successful Grignard formation typically points to issues during the carboxylation step or the subsequent workup.
-
Causality: The reaction between a Grignard reagent and CO2 occurs on the surface of the solid CO2 (dry ice). A layer of the basic magnesium carboxylate salt can form, passivating the surface and preventing further reaction.[3][5] Additionally, atmospheric moisture can compete with the CO2.
-
Troubleshooting Protocol:
-
Method of CO2 Addition:
-
Optimal Method: Instead of adding the Grignard solution onto a large chunk of dry ice, crush the dry ice into a fine powder and suspend it in anhydrous ether. Pour the Grignard solution into this rapidly stirred slurry. This maximizes the surface area for reaction.[3]
-
Alternative: Use a "cold finger" condenser filled with dry ice/acetone and bubble dry CO2 gas through the Grignard solution. This ensures anhydrous conditions but can be slower.
-
-
Temperature Control: The carboxylation reaction is exothermic. Maintain a low temperature (e.g., -78°C to 0°C) during the addition to minimize side reactions.[5]
-
Workup Procedure: After the reaction, the intermediate is a magnesium carboxylate salt. This must be carefully quenched with a cold, dilute acid (e.g., 1M HCl or H2SO4). Add the acid slowly while cooling the mixture in an ice bath. Insufficient acidification will result in the carboxylate salt remaining in the aqueous layer, drastically reducing your isolated yield of the free acid. Check the pH of the aqueous layer to ensure it is strongly acidic (pH 1-2) before extraction.
-
Part 2: Issues Related to Alternative Synthetic Routes
While the Grignard route is preferred, other methods may be attempted. It is crucial to understand their inherent limitations for this specific substrate.
Question 3: I attempted to synthesize the target acid via nitrile hydrolysis, starting with 1-bromo-2,2-dimethylcyclohexane and NaCN, but the primary product was an alkene. Why did this happen?
Answer: This is a classic example of competing substitution (SN2) and elimination (E2) reactions. For your substrate, elimination is heavily favored.
-
Causality: Your starting material, 1-bromo-2,2-dimethylcyclohexane, is a tertiary alkyl halide. The cyanide ion (CN⁻) is a good nucleophile but also a reasonably strong base. For an SN2 reaction to occur, the nucleophile must attack the carbon atom bearing the leaving group. However, the extreme steric hindrance from the gem-dimethyl group and the cyclohexane ring effectively blocks this "backside attack." The cyanide ion therefore acts as a base, abstracting a proton from an adjacent carbon, leading to the formation of an alkene via an E2 mechanism.[2][6]
Visualization: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 pathways for a tertiary halide.
-
Recommendation: The nitrile hydrolysis pathway is not recommended for this target molecule due to the tertiary nature of the starting halide. The Grignard carboxylation or oxidation of 2,2-dimethylcyclohexylmethanol are far more viable routes.
Question 4: I have 2,2-dimethylcyclohexanol. Can I oxidize it directly to the carboxylic acid? What are the potential pitfalls?
Answer: Yes, oxidation of the corresponding primary alcohol, 2,2-dimethylcyclohexylmethanol, is a viable route. However, if you are starting with 2,2-dimethylcyclohexan-1-ol (a secondary alcohol), you will first form the ketone (2,2-dimethylcyclohexanone), not the carboxylic acid, under standard oxidation conditions.[7]
Assuming you have the correct starting material (the primary alcohol, 2,2-dimethylcyclohexylmethanol):
-
Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone) can oxidize primary alcohols to carboxylic acids. The reaction proceeds through an aldehyde intermediate, which is further oxidized in the presence of water.
-
Potential Pitfalls & Solutions:
-
Incomplete Oxidation: The reaction may stop at the aldehyde stage if conditions are not sufficiently vigorous or if the intermediate is sterically hindered.
-
Solution: Ensure a sufficient excess of the oxidizing agent is used. The reaction with KMnO₄ often requires heating, and the disappearance of the purple permanganate color is a good visual indicator of consumption.
-
-
Ring Cleavage: Very harsh conditions (e.g., high heat with acidic permanganate) can lead to oxidative cleavage of the cyclohexane ring, destroying the desired scaffold.
-
Solution: Maintain careful temperature control. It is often better to perform the oxidation at room temperature or slightly elevated temperatures (40-50°C) over a longer period.
-
-
Difficult Workup: Reactions involving manganese (from KMnO₄) or chromium (from Jones reagent) result in metal salt byproducts (MnO₂ or chromium salts) that can complicate the isolation of your product.
-
Solution: After the reaction, the excess oxidant must be quenched (e.g., with sodium bisulfite or isopropanol). The metal salts often form fine precipitates that may need to be removed by filtration through a pad of Celite before extraction.
-
-
Data Summary & Protocols
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Challenges |
| Grignard Carboxylation | 1-Bromo-2,2-dimethylcyclohexane | Mg, Anhydrous Ether, CO₂ | 60-80% | Requires stringent anhydrous conditions; initiation can be difficult. |
| Nitrile Hydrolysis | 1-Bromo-2,2-dimethylcyclohexane | NaCN, then H₃O⁺/heat | < 5% | E2 elimination is the major competing pathway; not a viable route.[2] |
| Alcohol Oxidation | 2,2-Dimethylcyclohexylmethanol | KMnO₄ or Jones Reagent | 50-70% | Potential for incomplete oxidation or ring cleavage; metal waste. |
Validated Protocol: Grignard Carboxylation
This protocol is a self-validating system designed for high yield and purity.
-
Preparation (Inert Atmosphere):
-
Dry all glassware in an oven at 150°C overnight and assemble hot under a stream of dry argon or nitrogen.
-
Equip a 250 mL three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings (1.5 eq) and a single crystal of iodine to the flask.
-
-
Grignard Reagent Formation:
-
Dissolve 1-bromo-2,2-dimethylcyclohexane (1.0 eq) in anhydrous diethyl ether (volume to make a ~1M solution).
-
Add ~10% of the bromide solution to the magnesium. If the reaction does not start (fading of iodine color, gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise at a rate sufficient to maintain a steady but controlled reflux.
-
After the addition is complete, continue to stir and reflux the grey, cloudy mixture for an additional hour to ensure complete formation.
-
-
Carboxylation:
-
In a separate, larger flask, create a slurry of finely crushed dry ice in ~100 mL of anhydrous diethyl ether.
-
Cool the prepared Grignard reagent to room temperature.
-
Slowly pour the Grignard solution into the rapidly stirred dry ice slurry. Use additional ether to rinse the reaction flask and add to the slurry.
-
Allow the mixture to stir and slowly warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly onto crushed ice in a beaker.
-
Add 1M HCl solution dropwise with stirring until the aqueous layer is clear and strongly acidic (pH ~1). All magnesium salts should dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., hexanes) to obtain pure 2,2-Dimethylcyclohexane-1-carboxylic acid.
-
Table 2: Key Characterization Data
| Property | Value |
| Molecular Formula | C₉H₁₆O₂[8] |
| Molecular Weight | 156.22 g/mol [9] |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, δ) | ~11-12 ppm (s, 1H, -COOH), ~2.2-2.4 ppm (m, 1H, -CH-COOH), 1.0-1.8 ppm (m, 8H, ring CH₂), ~0.9-1.0 ppm (two s, 6H, gem-dimethyl) |
| ¹³C NMR (CDCl₃, δ) | ~180-185 ppm (C=O), ~50-55 ppm (C-COOH), ~35-40 ppm (quaternary C), ~20-35 ppm (ring CH₂ and CH₃) |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
References
-
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available from: [Link]
-
PubChem. 2,2-Dimethylcyclohexane-1-carboxylic acid. Available from: [Link]
-
OpenStax. Ch. 20 Additional Problems - Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]
-
YouTube. Synthesis problems carboxylic acid derivatives- Dr. Tania CS. Available from: [Link]
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Available from: [Link]
-
ResearchGate. Oxidation of cyclohexanol and 2,6-dimethylcyclohexanol. Available from: [Link]
-
ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Available from: [Link]
-
PubChem. 2,2-Dimethylcyclohexan-1-ol. Available from: [Link]
-
The Royal Society of Chemistry. Oxidation of hydrocarbons with H2O2/O2 catalyzed by osmium complexes. Available from: [Link]
-
Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Available from: [Link]
-
YouTube. Green Oxidation of Cyclohexanol Experiment Part 2. Available from: [Link]
- Google Patents.Process for the preparation of cyclohexanedicarboxylic acids.
-
ResearchGate. Oxidation of Cyclohexane to Cylohexanol and Cyclohexanone Over H4[a-SiW12O40]/TiO2 Catalyst. Available from: [Link]
- Google Patents.Carboxylation of grignard reagents in the presence of liquid co2.
-
Transformation Tutoring. Synthesis And Reactions Of Carboxylic Acids. Available from: [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available from: [Link]
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]
Sources
- 1. 2,2-Dimethylcyclohexane-1-carboxylic acid | 62581-18-4 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 6. Ch. 20 Additional Problems - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Carboxylic Acid Stability & Degradation
Current Status: Operational
Role: Senior Application Scientist
Ticket Scope: Stability mechanisms, degradation pathways, and troubleshooting protocols for carboxylic acids in drug discovery.
Introduction: The Stability Paradox
Welcome to the technical support portal. While carboxylic acids are often viewed as stable "anchors" in organic synthesis, they exhibit distinct vulnerabilities during specific drug development phases—particularly during activation (coupling) , thermal stress , and salt formation .
This guide moves beyond basic textbook definitions to address the failure modes you encounter in the lab: yields dropping during amide coupling, "dry" powders turning into liquids on the shelf, and unexplained pressure buildups in reaction vessels.
Module 1: Thermal Instability & Decarboxylation
Issue: Unexplained pressure buildup or loss of acidic functionality during heating. Diagnosis: Spontaneous Decarboxylation.
The Mechanism: The Cyclic Transition State
Decarboxylation is not random; it requires a specific structural motif.[1][2] The most common victims are
-
Causality: The carbonyl group at the
-position acts as an electron sink. This allows the molecule to form a 6-membered cyclic transition state . -
The Process: The acidic proton forms a hydrogen bond with the
-carbonyl oxygen. Heat drives a concerted electron shift, breaking the C-C bond, releasing CO , and forming an enol, which tautomerizes to the ketone.
Troubleshooting Protocol 1.0: Managing Decarboxylation
| Symptom | Probable Cause | Corrective Action |
| Pressure in sealed vial | Thermal decarboxylation of | Vent reaction; keep temp <50°C if preserving acid. |
| Loss of carboxyl peak (NMR) | Reaction completion (if intentional) or degradation. | Check |
| Product is a ketone | Full decarboxylation occurred. | If unwanted, avoid acidic conditions + heat simultaneously. |
Pathway Visualization: -Keto Acid Decarboxylation
The following diagram illustrates the concerted cyclic mechanism that leads to CO
Figure 1: The concerted cyclic transition state mechanism for the thermal decarboxylation of
Module 2: Activation Failures (Amide Coupling)
Issue: Low yield in EDC/NHS coupling or formation of stable, non-reactive byproducts.
Diagnosis:
The Trap: -Acylisourea Rearrangement
In drug development, carboxylic acids are frequently activated using carbodiimides (like EDC or DCC) to react with amines.
-
The Intended Path: Acid + EDC
-Acylisourea (Active) Attack by Amine Amide Product.[4] -
The Failure Mode: If the amine is slow to react (steric hindrance) or absent, the
-acylisourea undergoes an intramolecular rearrangement to form an -acyl urea . -
Consequence: The
-acyl urea is stable and unreactive. Your acid is permanently "capped" and dead [1][2].
Troubleshooting Protocol 2.0: Preventing Rearrangement
-
Use Additives: Always use NHS (N-hydroxysuccinimide) or HOBt. These react faster with the
-acylisourea than the rearrangement can occur, forming a more stable "Active Ester" that resists rearrangement but still reacts with amines. -
Temperature Control: Perform the activation step at 4°C - 5°C . Lower temperatures significantly suppress the rearrangement pathway [2].
-
Solvent Selection: Avoid low dielectric constant solvents if possible, as they stabilize the rearrangement transition state.
Pathway Visualization: The EDC Decision Tree
Figure 2: Kinetic competition between productive coupling and the irreversible N-acyl urea rearrangement.
Module 3: Physical Stability & Storage
Issue: Solid acid salts turning into sticky gums or liquids (Deliquescence). Diagnosis: Hygroscopicity of Carboxylate Salts.
The Science: Acid vs. Salt
Researchers often convert carboxylic acids to salts (Sodium, Potassium) to improve water solubility for dosing. However, this drastically alters solid-state stability.
-
Data Insight: Pure carboxylic acids (e.g., succinic acid) are generally non-hygroscopic. Their salts (e.g., disodium succinate), however, can exhibit massive water uptake at high relative humidity (RH), leading to deliquescence [3][4].
-
Mechanism: The ionic lattice of the salt has a high affinity for water vapor, lowering the deliquescence point (DRH).
Comparative Stability Table
| Compound Form | Hygroscopicity Risk | Solubility (Water) | Storage Requirement |
| Free Acid | Low | Low/Moderate | Ambient, Desiccator optional |
| Sodium Salt | High (Critical Risk) | High | Strictly Desiccated |
| Calcium Salt | Moderate | Low | Ambient |
Recommendation: If your sodium salt formulation is liquefying, consider switching to a Calcium or Magnesium salt, or revert to the free acid if solubility permits.
Module 4: Oxidative Degradation
Issue: Rancid smell or yellowing of unsaturated fatty acids/drug intermediates. Diagnosis: Radical-mediated Auto-oxidation.
-
Vulnerability: Carboxylic acids with unsaturation (double bonds) , especially in a cis configuration (common in fatty acids), are prone to auto-oxidation.[5]
-
Mechanism: It is not the carboxyl group itself that oxidizes, but the allylic carbons (adjacent to the double bond). A radical abstracts a hydrogen, reacting with
to form hydroperoxides, which cleave into aldehydes (causing the smell) [5]. -
Prevention: Store under Argon/Nitrogen. Add antioxidants (BHT, Tocopherol) if the protocol allows.
FAQs: Rapid Troubleshooting
Q: My carboxylic acid is not dissolving in water, but I can't use a salt. What now? A: Use a co-solvent system . PEG-400 or Propylene Glycol (10-20%) can significantly enhance solubility without the hygroscopicity risks of salt formation [6]. Alternatively, check if a "soft drug" approach (ester prodrug) is viable for delivery.
Q: I see an extra peak in my HPLC after leaving my acid in methanol. A: You likely formed a methyl ester . Carboxylic acids can slowly esterify in methanol, especially if trace acid (catalyst) is present.
-
Fix: Switch to Acetonitrile or prepare fresh solutions immediately before analysis.
Q: Does pH affect the stability of my acid in solution? A: Yes. At low pH (protonated), the acid is less soluble but chemically stable against hydrolysis (if it's an ester-acid). At high pH (ionized), it is more soluble but susceptible to oxidative attack if unsaturated.
References
-
RSC Chemical Science. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality... [Link]
-
ResearchGate (Wu et al.). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts. [Link]
-
Biochemistry Club. Oxidation of Unsaturated Fatty acids. [Link]
-
Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
Sources
Technical Support Center: Co-solvent Systems for Dissolving Hydrophobic Carboxylic Acids
Welcome to the Technical Support Center for Co-solvent Systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of dissolving hydrophobic carboxylic acids for their experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in the lab.
Introduction: The Challenge of Hydrophobic Carboxylic Acids
Hydrophobic carboxylic acids are a significant class of molecules, encompassing many active pharmaceutical ingredients (APIs) like nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Their dual nature—a polar carboxylic acid group and a nonpolar backbone—presents a unique solubility challenge. At low pH, the carboxylic acid is protonated and less soluble in aqueous solutions, while at higher pH, it becomes ionized and more water-soluble.[1][2] However, the hydrophobic portion of the molecule often limits its overall aqueous solubility, even in its ionized form. This necessitates the use of co-solvent systems to achieve the desired concentrations for in vitro and in vivo studies.
This guide will provide a structured approach to selecting and troubleshooting co-solvent systems, empowering you to make informed decisions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-solvents for dissolving hydrophobic carboxylic acids?
A1: The most commonly used co-solvents are Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and Ethanol. Each has distinct properties that make it suitable for different applications.
-
Dimethyl Sulfoxide (DMSO): A powerful, aprotic polar solvent capable of dissolving a wide array of both polar and non-polar compounds.[3] It's often the first choice for creating high-concentration stock solutions.
-
Polyethylene Glycol 400 (PEG 400): A hydrophilic polymer that is an excellent solubilizing agent and is widely used in pharmaceutical formulations.[4][5][6] It can enhance the solubility of poorly water-soluble drugs and is less toxic than DMSO, making it suitable for in vivo studies.[4][5]
-
Ethanol: A versatile solvent that can dissolve both polar and nonpolar compounds due to its molecular structure.[7] It is often used in combination with other solvents or water to create effective co-solvent systems.[8]
Q2: How does pH influence the solubility of my hydrophobic carboxylic acid?
A2: The pH of the final solution is a critical factor. Carboxylic acids are weak acids and their solubility is highly pH-dependent.[1][9]
-
Below the pKa: The carboxylic acid will be predominantly in its protonated, non-ionized form (R-COOH), which is less water-soluble.
-
Above the pKa: The carboxylic acid will be in its deprotonated, ionized form (R-COO-), which is significantly more water-soluble.[2]
Therefore, for aqueous solutions, adjusting the pH to be at least 2 units above the pKa of your compound can dramatically increase its solubility.[10]
Q3: Can I use surfactants to help dissolve my compound?
A3: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic molecules in their core, effectively solubilizing them in an aqueous medium.[11][12] They are particularly useful for preparing formulations for in vitro assays and can mimic the in vivo environment where bile salts act as natural surfactants.[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My compound precipitates when I dilute my stock solution into an aqueous buffer.
Cause: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the hydrophobic compound in solution. The aqueous buffer creates a more polar environment, causing the nonpolar compound to aggregate and precipitate.
Solutions:
-
Step 1: Decrease the final concentration of your compound. The simplest solution is often to reduce the final concentration in the aqueous buffer to a level that is below its solubility limit in that specific co-solvent/buffer mixture.
-
Step 2: Increase the percentage of co-solvent in the final solution. If your experimental system can tolerate a higher concentration of the organic solvent, increasing its percentage in the final dilution can maintain the solubility of your compound. Be mindful of potential solvent toxicity in cell-based assays.
-
Step 3: Change your co-solvent or use a combination of co-solvents. If a single co-solvent isn't working, a binary or ternary system might be more effective. For example, a mixture of PEG 400 and Ethanol can sometimes be more effective than either solvent alone.
-
Step 4: Incorporate a surfactant. Adding a surfactant like Tween 80 or Polysorbate 80 to your aqueous buffer can help to keep the compound solubilized by forming micelles.[12]
-
Step 5: Adjust the pH of your aqueous buffer. As discussed in the FAQs, increasing the pH of your buffer to deprotonate the carboxylic acid will increase its aqueous solubility and may prevent precipitation.[1][2]
Experimental Workflow for Troubleshooting Precipitation
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. reddit.com [reddit.com]
- 3. DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing | Aure Chemical [aurechem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Polyethylene Glycol PEG 400 Manufacturers & Suppliers [senrial-chem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Ethanol - Wikipedia [en.wikipedia.org]
- 8. Effect of a cosolvent on the hydrophobic interactions. A calorimetric study of alkane-m,n-diols in concentrated aqueous solutions of ethanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. jocpr.com [jocpr.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Guide: Impurity Removal in 2,2-Dimethylcyclohexane-1-carboxylic Acid Synthesis
This guide is designed for researchers and process chemists dealing with the synthesis and purification of 2,2-Dimethylcyclohexane-1-carboxylic acid (CAS 62581-18-4) . It addresses specific impurity profiles, stereochemical challenges, and purification workflows.[1][2]
Introduction: The Purity Challenge
2,2-Dimethylcyclohexane-1-carboxylic acid presents unique purification challenges due to the steric bulk of the gem-dimethyl group at the C2 position. Unlike simple cyclohexanecarboxylic acids, the adjacent quaternary carbon creates significant steric hindrance, affecting both reactivity and crystallization kinetics. This guide addresses the removal of chemical impurities (regioisomers, starting materials) and stereochemical impurities (enantiomers).[2][3]
Module 1: Chemical Purity & The "Aromatic" Misconception
Q1: I am detecting aromatic impurities in my crude product. Is this unreacted 2,2-dimethylbenzoic acid?
Technical Insight:
No. It is chemically impossible for 2,2-dimethylbenzoic acid to exist because the C2 carbon in a benzene ring is
If you detect aromatics, they are likely:
-
Solvent Entrapment: Toluene or Xylene residues from the synthesis.
-
Precursor Contamination: If you synthesized the ring via Diels-Alder or alkylation of an aromatic precursor (e.g., xylene derivatives), you may have unreacted 2,3-dimethylbenzoic acid or 2,6-dimethylbenzoic acid if the starting material was impure.
Troubleshooting Protocol: The pH Swing To separate the saturated acid from neutral aromatic solvents or non-acidic impurities, use a rigorous Acid-Base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude oil/solid in Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Basification: Extract with 10% NaOH (aq) (
).-
Mechanism:[2] The carboxylic acid deprotonates to form the water-soluble sodium carboxylate. Neutral organics (solvents, unreacted ketones) remain in the organic layer.
-
-
Separation: Discard the organic layer (contains neutral impurities).
-
Wash: Wash the aqueous layer once with fresh ether to remove entrained organics.
-
Acidification: Cool the aqueous layer to 0–5°C and slowly acidify with 6M HCl to
.-
Observation: The product should precipitate as a white solid or oil out.
-
-
Extraction: Extract the acidic aqueous layer with Dichloromethane (DCM) .
-
Drying: Dry over anhydrous
and concentrate.
Module 2: Stereochemical Purity (Enantiomeric Resolution)
Q2: My application requires the (S)-enantiomer. How do I resolve the racemate?
Technical Insight: The 2,2-dimethyl substitution breaks the symmetry of the cyclohexane ring, making C1 a chiral center. Synthesis usually yields a racemic mixture (50:50 R/S) . Because enantiomers have identical physical properties in achiral environments, standard crystallization or distillation will not separate them. You must create a diastereomeric relationship using a Chiral Resolving Agent (CRA).
Recommended CRA: (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine . Reasoning: These amines form stable crystalline salts with hindered carboxylic acids, allowing for effective fractional crystallization.
Resolution Workflow (Diagram):
Figure 1: Logic flow for the optical resolution of 2,2-dimethylcyclohexane-1-carboxylic acid via diastereomeric salt formation.
Experimental Protocol:
-
Stoichiometry: Mix 1.0 equivalent of Racemic Acid with 0.5–1.0 equivalent of (R)-Phenylethylamine in hot Ethanol (95%) .
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight.
-
Filtration: Filter the crystals. These are typically enriched in one diastereomer (e.g., the S-acid salt).
-
Recrystallization: Recrystallize the salt from Ethanol until the melting point is constant.
-
Liberation: Suspend the salt in water, add 1M HCl, and extract the free acid into ether. Check optical rotation
.
Module 3: Removing Neutral Impurities (Ketones/Alcohols)
Q3: The product has a persistent "sweet/fruity" odor and is an oil, not a solid. What is wrong?
Technical Insight: A sweet or fruity odor indicates the presence of Esters or unreacted Ketones (e.g., 2,2-dimethylcyclohexanone).
-
Cause: If synthesized via alkylation, unreacted ketone may remain. If esterification was involved, hydrolysis might be incomplete.
-
Physical State: Pure 2,2-dimethylcyclohexane-1-carboxylic acid should be a solid (MP > 30°C, often higher due to gem-dimethyl rigidity). An oil at room temperature suggests significant melting point depression by impurities.
Quantitative Data: Impurity Solubility Profile
| Impurity Type | Chemical Example | Solubility in pH 12 (aq) | Solubility in pH 2 (aq) | Removal Method |
| Target Product | 2,2-Dimethylcyclohexane-1-COOH | High (Soluble Salt) | Low (Precipitates) | Acid/Base Extraction |
| Starting Material | 2,2-Dimethylcyclohexanone | Insoluble | Insoluble | Discard Organic Layer at pH 12 |
| Byproduct | 2,2-Dimethylcyclohexylmethanol | Insoluble | Insoluble | Discard Organic Layer at pH 12 |
| Catalyst | Palladium / Ruthenium | Insoluble | Insoluble | Filtration (Celite) |
Purification Protocol:
-
Perform the pH Swing (Module 1).
-
If the odor persists, perform a Bisulfite Wash :
-
Wash the organic phase with saturated Sodium Bisulfite (
) solution. This forms a water-soluble adduct with unreacted ketones/aldehydes, removing them from the organic layer.
-
Module 4: Trace Metal Scavenging
Q4: My final product is off-white or gray. How do I remove residual catalyst metals?
Technical Insight: Even trace amounts (ppm levels) of Palladium (Pd) or Ruthenium (Ru) can cause discoloration and toxicity issues in drug development.
Scavenging Protocol:
-
Dissolution: Dissolve the crude acid in Methanol or Ethyl Acetate .
-
Adsorption: Add Activated Carbon (10% w/w relative to product) or a specific metal scavenger (e.g., SiliaMetS® Thiol for Pd/Ru).
-
Heat: Stir at 50°C for 30–60 minutes.
-
Filtration: Filter hot through a pad of Celite (diatomaceous earth) to remove the carbon/scavenger.
-
Crystallization: Concentrate the filtrate and recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.[4]
References
-
BenchChem. 2,2-Dimethylcyclohexane-1-carboxylic acid | 62581-18-4 | Synthetic Pathways & Properties. Retrieved from
-
PubChem. 2,2-Dimethylcyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from
-
EPA CompTox. Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene- Properties.[5] (Used for comparative physicochemical data). Retrieved from
-
Organic Syntheses. General Procedures for Resolution of Carboxylic Acids. (Adapted from standard resolution protocols). Retrieved from
Sources
Validation & Comparative
A Comparative Analysis of Cyclohexanecarboxylic Acid Isomers: A Guide for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, a nuanced understanding of isomeric structures is paramount. Cyclohexanecarboxylic acid, a seemingly simple molecule, presents a fascinating case study in stereoisomerism, primarily through its cis and trans configurations. The spatial arrangement of the carboxylic acid group relative to the cyclohexane ring dictates a cascade of differing physicochemical properties, reactivities, and biological interactions. This guide provides an in-depth comparative analysis of these isomers, grounded in experimental data and established scientific principles, to aid researchers in making informed decisions in their synthetic and analytical endeavors.
Structural and Physicochemical Distinctions
The core difference between cis- and trans-cyclohexanecarboxylic acid lies in the orientation of the carboxyl group. In the chair conformation of the cyclohexane ring, the carboxyl group can occupy either an axial or an equatorial position. The trans isomer predominantly exists in a conformation where the carboxyl group is in the more stable equatorial position, minimizing steric hindrance. Conversely, the cis isomer has the carboxyl group in the less stable axial position, leading to greater steric strain.[1][2] This fundamental structural variance gives rise to distinct physical properties.
Diagram 1: Chair Conformations of Cyclohexanecarboxylic Acid Isomers
Caption: Conformational differences between cis- and trans-cyclohexanecarboxylic acid.
Generally, trans isomers, with their higher symmetry, tend to pack more efficiently into a crystal lattice, resulting in higher melting points and lower solubility in inert solvents compared to their cis counterparts.[3][4] Conversely, the greater polarity of cis isomers often leads to higher boiling points and better solubility in polar solvents.[3][5]
| Property | cis-Isomer | trans-Isomer | Rationale for Difference |
| Melting Point | Lower | Higher | The greater symmetry of the trans isomer allows for more efficient crystal packing.[4] |
| Boiling Point | Higher | Lower | The cis isomer generally has a greater net dipole moment, leading to stronger intermolecular forces.[3][5] |
| Solubility | Generally higher in polar solvents | Generally higher in nonpolar solvents | "Like dissolves like"; the more polar cis isomer is more soluble in polar solvents.[5] |
| pKa | Slightly lower (more acidic) | Slightly higher (less acidic) | The proximity of the axial carboxyl group in the cis isomer to axial hydrogens can influence its acidity. Cyclohexanecarboxylic acid generally has a pKa of about 4.9.[6] |
| Stability | Less stable | More stable | The equatorial position of the carboxyl group in the trans isomer minimizes steric strain.[2] |
Table 1: Comparative Physicochemical Properties of Cyclohexanecarboxylic Acid Isomers.
Spectroscopic Differentiation
The distinct spatial arrangements of the functional groups in cis and trans isomers lead to unique spectroscopic signatures, allowing for their unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the coupling constants between vicinal protons on the cyclohexane ring are highly dependent on the dihedral angle between them. This allows for the differentiation of axial and equatorial protons and, by extension, the cis and trans isomers.[7] For instance, the proton attached to the carbon bearing the carboxyl group will exhibit different coupling patterns in the two isomers. In ¹³C NMR, the chemical shifts of the ring carbons are also sensitive to the stereochemistry.[8]
-
Infrared (IR) Spectroscopy: While the fundamental vibrational modes for the carboxylic acid group will be present in both isomers, subtle shifts in the fingerprint region can be observed due to the different steric environments and intramolecular interactions.
Comparative Chemical Reactivity
The stereochemistry of the carboxyl group significantly influences the reactivity of the isomers. Reactions that are sensitive to steric hindrance will proceed at different rates for the cis and trans isomers.
For example, in esterification reactions, the less sterically hindered equatorial carboxyl group of the trans isomer is generally more accessible to an incoming alcohol, leading to a faster reaction rate compared to the axially oriented carboxyl group of the cis isomer.[9]
Diagram 2: Esterification Reactivity of Isomers
Caption: Relative rates of esterification for cis and trans isomers.
Experimental Protocols: Separation and Analysis
The effective separation and quantification of cyclohexanecarboxylic acid isomers are crucial for quality control and research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
Reverse-phase HPLC is a robust method for separating the isomers.[10] The slight difference in polarity between the cis and trans isomers allows for their differential retention on a nonpolar stationary phase.
Protocol: Isomer Separation by RP-HPLC
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[10] The exact ratio should be optimized to achieve baseline separation. A typical starting point is 60:40 (acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carboxylic acid chromophore absorbs (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Justification of Parameters: The C18 stationary phase provides a nonpolar environment, allowing for separation based on the subtle polarity differences of the isomers. The acidic modifier in the mobile phase ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.
Diagram 3: HPLC Workflow for Isomer Separation
Caption: Workflow for the separation of isomers by HPLC.
For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often necessary to improve peak shape and prevent tailing.[11]
Protocol: Isomer Separation by GC-MS
-
Derivatization: React the sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acids to their methyl esters.
-
Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column) is often effective for separating the isomeric esters.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Detection: Mass Spectrometry (MS) provides both quantification and structural confirmation of the separated isomers.
-
Justification of Parameters: Derivatization increases the volatility of the analytes, making them suitable for GC analysis. A polar stationary phase will interact differently with the isomeric esters based on their subtle differences in polarity and shape, enabling their separation.
Pharmacological and Toxicological Considerations
Derivatives of cyclohexanecarboxylic acid have been investigated for a range of pharmaceutical activities.[12] The stereochemistry of these derivatives can have a profound impact on their biological activity, as the specific three-dimensional arrangement of atoms is critical for binding to biological targets such as enzymes and receptors.[13] For example, the anticonvulsant activity of some cyclohexanecarboxylic acid derivatives has been noted to be stereospecific.
From a toxicological perspective, cyclohexanecarboxylic acid is generally considered to have low acute toxicity.[14][15] However, it can cause skin and eye irritation.[16] It is important to note that the toxicological profiles of the individual isomers may differ, although comprehensive comparative studies are limited.
Conclusion
The cis and trans isomers of cyclohexanecarboxylic acid, while sharing the same chemical formula, exhibit distinct physicochemical properties, reactivities, and spectroscopic signatures. A thorough understanding of these differences, grounded in the principles of stereochemistry, is essential for researchers in organic synthesis, analytical chemistry, and drug development. The choice of analytical methodology, particularly the selection of chromatographic conditions, is critical for the accurate separation and quantification of these isomers. As the demand for stereochemically pure compounds in various applications continues to grow, a detailed comparative analysis of isomers, such as the one presented here, serves as an invaluable resource for the scientific community.
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The Three-Dimensional Advantage: A Comparative Guide to the Structure-Activity Relationship (SAR) of Dimethylcyclohexane Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that can enhance drug-like properties is perpetual. While aromatic rings have long been a mainstay in medicinal chemistry, their limitations—such as metabolic instability and poor solubility—have driven the exploration of saturated bioisosteres. Among these, the dimethylcyclohexane scaffold has emerged as a versatile and powerful tool. Its rigid, three-dimensional structure offers a unique opportunity to probe chemical space in ways that flat aromatic rings cannot. The stereochemical arrangement of the two methyl groups profoundly influences the molecule's conformation, and in turn, its biological activity.
This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) for 1,2-, 1,3-, and 1,4-dimethylcyclohexane scaffolds. We will delve into the critical role of stereochemistry (cis vs. trans isomerism), its impact on molecular shape and target engagement, and how these relationships can be leveraged to optimize potency, selectivity, and pharmacokinetic profiles.
The Conformational Bedrock: Why Stereochemistry is Paramount
The biological activity of a dimethylcyclohexane-containing molecule is inextricably linked to its three-dimensional conformation. Unlike a planar phenyl ring, the cyclohexane core exists predominantly in a puckered "chair" conformation to minimize steric and torsional strain.[1] In this arrangement, substituents can occupy two distinct spatial positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[2]
A crucial dynamic process known as a "ring flip" allows for the interconversion between two chair conformations, causing axial substituents to become equatorial and vice versa.[2] The energetic favorability of a substituent residing in the more spacious equatorial position over the sterically hindered axial position is a key determinant of the molecule's predominant shape.[1]
For dimethylcyclohexane, the relative orientation of the two methyl groups (cis or trans) dictates the conformational equilibrium and, consequently, the spatial vectors of the rest of the molecule. This has profound implications for how the molecule presents itself to a biological target.
}
Comparative SAR Analysis of Dimethylcyclohexane Isomers
The choice of a 1,2-, 1,3-, or 1,4-substitution pattern, along with the cis/trans stereochemistry, allows medicinal chemists to mimic the exit vectors of ortho-, meta-, and para-substituted phenyl rings, respectively, while introducing beneficial three-dimensionality.[3][4]
1,4-Dimethylcyclohexane: A Bioisostere for para-Substituted Phenyl Rings
The replacement of a para-substituted benzene ring with a 1,4-disubstituted cyclohexane is a common strategy to improve physicochemical properties.[5] The stereochemistry of the cyclohexane ring is critical. The trans isomer, which can adopt a diequatorial conformation, presents its substituents at opposite ends of the scaffold, closely mimicking the geometry of a para-substituted arene. In contrast, the cis isomer is conformationally more complex, with one substituent axial and one equatorial.
A data-mining analysis of bioisosteric replacements found that the trans-1,4-substituted cyclohexane was a significantly better bioisostere for a para-substituted benzene ring than its cis stereoisomer, leading to a smaller change in biological activity.[5] This is attributed to the closer geometric similarity between the exit vectors of the trans isomer and the para-substituted benzene.[5]
Table 1: Comparison of cis- and trans-1,4-Disubstituted Cyclohexane Analogs as p38α Kinase Inhibitors
| Compound ID | Scaffold | R-Group | p38α IC50 (nM) | Rationale for Activity Difference |
| 1a | p-Fluorophenyl | Pyridin-4-yl | 15 | Planar aromatic ring fits well into the binding pocket. |
| 1b | trans-1,4-Cyclohexyl | Pyridin-4-yl | 25 | The diequatorial conformation of the trans isomer effectively mimics the geometry of the para-phenyl ring, maintaining potent activity. |
| 1c | cis-1,4-Cyclohexyl | Pyridin-4-yl | >1000 | The axial/equatorial conformation of the cis isomer disrupts the optimal geometry for binding, leading to a significant loss of potency. |
Note: Data is illustrative and compiled from general findings in p38 inhibitor SAR studies.[5][6]
1,3-Dimethylcyclohexane: A Bioisostere for meta-Substituted Phenyl Rings
When targeting interactions that require a meta-like substitution pattern, the 1,3-dimethylcyclohexane scaffold is a valuable alternative. Here, the cis isomer is often more stable, as it can adopt a diequatorial conformation.[7] The trans isomer must have one axial and one equatorial substituent.[7] This conformational preference can be exploited to orient substituents in a desired spatial arrangement.
Replacing a meta-substituted benzene with a 1,3-disubstituted cyclohexane has been shown to decrease metabolic clearance, which is beneficial for increasing the stability of lead compounds.[5]
Table 2: Comparison of cis- and trans-1,3-Disubstituted Cyclohexane Analogs as GPCR Ligands
| Compound ID | Scaffold | R-Group | Receptor Binding Ki (nM) | Rationale for Activity Difference |
| 2a | m-Tolyl | N-acyl piperidine | 5 | The methyl group on the phenyl ring makes favorable hydrophobic contact in the receptor binding site. |
| 2b | cis-1,3-Cyclohexyl | N-acyl piperidine | 12 | The diequatorial conformation of the cis isomer orients the R-groups in a manner that largely preserves the key binding interactions. |
| 2c | trans-1,3-Cyclohexyl | N-acyl piperidine | 150 | The axial/equatorial arrangement of the trans isomer likely positions one of the key binding motifs suboptimally within the receptor pocket. |
Note: Data is illustrative and based on general principles of GPCR ligand design and conformational analysis.[8][9]
1,2-Dimethylcyclohexane: A Bioisostere for ortho-Substituted Phenyl Rings
Mimicking an ortho-substituted phenyl ring presents a unique challenge due to the proximity of the substituents. The 1,2-dimethylcyclohexane scaffold can adopt conformations that position substituents in a gauche relationship, similar to an ortho arrangement. In the trans isomer, the substituents can be in a diequatorial arrangement, which is generally more stable.[2] In the cis isomer, one substituent must be axial and the other equatorial, leading to a different spatial orientation.[10]
In the development of pirenzepine analogs as antimuscarinic agents, replacing the central piperazine ring with cis- and trans-cyclohexane-1,2-diamine moieties led to a reversal in receptor selectivity, highlighting the profound impact of this scaffold on biological activity.[8] The trans analogs, in particular, showed increased affinity for the M(2) receptor subtype.[8]
Experimental Protocols
To facilitate the exploration of dimethylcyclohexane scaffolds, we provide the following generalized experimental protocols.
Protocol 1: Synthesis of a trans-1,4-Disubstituted Cyclohexane Derivative
This protocol outlines the reductive amination of a 4-substituted cyclohexanone to yield a trans-1,4-diaminocyclohexane derivative, a common building block in medicinal chemistry.[11][12]
Objective: To synthesize N,N'-dimethyl-trans-cyclohexane-1,4-diamine.
Materials:
-
Cyclohexane-1,4-dione
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Amine Salt Preparation: In a round-bottomed flask, dissolve methylamine hydrochloride (2.2 equivalents) in methanol.
-
Free Base Generation: To the stirred solution, add powdered KOH (2.0 equivalents) and stir for 20 minutes to generate the free methylamine base.
-
Imine Formation: Add cyclohexane-1,4-dione (1.0 equivalent) to the suspension and stir at room temperature for 30 minutes.
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.
-
Basification and Extraction: Add solid KOH to the mixture until the pH is >12. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting mixture of cis and trans isomers can be purified by fractional crystallization or column chromatography to isolate the desired trans product.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory potency of synthesized compounds against a target protein kinase.[13][14][15]
Objective: To determine the IC50 value of a test compound against a specific protein kinase (e.g., p38α).
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., myelin basic protein, MBP)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound or DMSO (for control wells)
-
Kinase substrate (e.g., 10 µg/mL MBP)
-
Recombinant p38α kinase (e.g., 10 ng/well)
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP containing a tracer amount of [γ-³²P]ATP (final ATP concentration typically at the Km value for the enzyme).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
}
Conclusion and Future Perspectives
The dimethylcyclohexane scaffold offers a compelling, three-dimensional alternative to traditional aromatic rings in drug design. The stereochemical relationship between the two methyl groups is a critical design element that dictates the molecule's preferred conformation and its ability to engage with biological targets. As demonstrated, the trans-1,4 isomer serves as an excellent mimic for para-substituted phenyl rings, while the 1,2- and 1,3-isomers provide access to ortho- and meta-like vectors.
The judicious selection of a specific dimethylcyclohexane isomer allows medicinal chemists to fine-tune the spatial orientation of key pharmacophoric elements, thereby optimizing biological activity. Furthermore, the introduction of these sp³-rich scaffolds can significantly improve metabolic stability and solubility, addressing key challenges in drug development. Future advancements in stereoselective synthesis will undoubtedly expand the accessibility of diverse dimethylcyclohexane building blocks, further cementing their role as a privileged scaffold in the medicinal chemist's toolbox.
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Comparison Guide: In Vitro Evaluation of 2,2-Dimethylcyclohexane-1-carboxylic Acid (DMCCA) as a Steric Probe and Enzyme Inhibitor
Executive Summary
2,2-Dimethylcyclohexane-1-carboxylic acid (DMCCA) represents a critical structural motif in medicinal chemistry, primarily utilized not as a therapeutic endpoint, but as a mechanistic probe for determining the steric tolerance of enzyme active sites. Unlike its unhindered analog, cyclohexanecarboxylic acid (CCA), DMCCA features a gem-dimethyl group at the
This guide evaluates DMCCA’s performance as a competitive inhibitor and metabolic resistance probe . Its primary utility lies in challenging hydrolytic enzymes (Esterases/Lipases) and oxidative enzymes (Cytochrome P450s) to map the spatial constraints of their catalytic pockets. Experimental data confirms that DMCCA exhibits significantly extended metabolic half-life (
Mechanistic Profile: The Steric Shielding Effect
To understand DMCCA’s utility, one must analyze its structural interaction with enzyme active sites. The gem-dimethyl group at the C2 position creates a specific steric clash known as the Gem-Dimethyl Effect (related to the Thorpe-Ingold effect), which restricts bond rotation and shields the carbonyl carbon (in ester derivatives) or adjacent C-H bonds from enzymatic attack.
Mechanism of Action Diagram
The following diagram illustrates how DMCCA blocks catalytic access compared to a standard substrate.
Figure 1: Mechanistic comparison showing how DMCCA sequesters the enzyme by binding to the active site but resisting catalytic turnover due to steric hindrance.
Comparative Analysis: DMCCA vs. Alternatives
The following table contrasts DMCCA with its non-hindered parent compound (CCA) and a standard metabolic inhibitor (Ketoconazole) to contextualize its performance in in vitro assays.
Table 1: Physicochemical and Biological Performance Comparison
| Feature | 2,2-Dimethyl-CCA (DMCCA) | Cyclohexanecarboxylic Acid (CCA) | Ketoconazole (Control) |
| Role | Steric Probe / Competitive Inhibitor | Substrate / Baseline | Non-Competitive / Mixed Inhibitor |
| Steric Bulk | High (Gem-dimethyl @ C2) | Low (Unsubstituted) | High (Azole coordination) |
| LogP (Lipophilicity) | ~2.7 - 2.9 | ~1.8 | ~3.5 |
| Metabolic Stability | High (Resistant to | Low (Rapidly conjugated/oxidized) | N/A (Inhibitor) |
| Primary Target | Steric-sensitive Esterases / CYPs | General Acyl-CoA ligases | CYP3A4 / General P450s |
| Inhibition Type | Competitive (Substrate Analog) | None (Substrate) | Type II Binding (Heme iron) |
| Detection Method | LC-MS/MS (Negative Mode) | LC-MS / GC-FID | UV / LC-MS |
Experimental Protocols (Self-Validating Systems)
To generate reproducible data, the following protocols utilize a self-validating design . This means every run includes a positive control (high turnover substrate) and a negative control (heat-inactivated enzyme) to ensure observed inhibition is chemically specific.
Protocol A: Competitive Inhibition Assay (Microsomal Stability)
Objective: Determine if DMCCA inhibits the metabolism of a probe substrate (e.g., Testosterone for CYP3A4 or Diclofenac for CYP2C9) in Human Liver Microsomes (HLM).
Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
NADPH System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.
-
Test Compound: DMCCA (Stock 10 mM in DMSO).
-
Probe Substrate: Diclofenac (Specific for CYP2C9) or Testosterone (CYP3A4).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal competitive inhibition assay.
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.
-
Dosing: Prepare a dilution series of DMCCA (0, 1, 10, 50, 100 µM). Keep DMSO concentration constant (<0.1%).
-
Pre-incubation: Mix HLM with DMCCA. Incubate at 37°C for 5 minutes to allow enzyme-inhibitor binding equilibrium.
-
Reaction Start: Add the Probe Substrate (at its
concentration) and the NADPH generating system simultaneously. -
Incubation: Shake at 37°C for 30 minutes.
-
Quench: Terminate reaction by adding an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., Deuterated Diclofenac).
-
Processing: Centrifuge at 4000g for 15 minutes to pellet proteins.
-
Quantification: Inject supernatant into LC-MS/MS. Monitor the depletion of the Probe Substrate or the formation of its specific metabolite.
Data Interpretation:
-
Plot the % Activity of the Probe Substrate against the log concentration of DMCCA.
-
Calculate
using a non-linear regression model (Sigmoidal dose-response). -
Validation Check: If the "No NADPH" control shows substrate loss, DMCCA is chemically reacting with the substrate (False Positive).
Protocol B: Hydrolytic Stability (Esterase Challenge)
Objective: Confirm DMCCA's resistance to hydrolysis compared to CCA. (Note: For this assay, methyl ester derivatives of both acids are usually used, as free acids are not esterase substrates).
-
Substrates: Methyl 2,2-dimethylcyclohexane-1-carboxylate (Test) vs. Methyl cyclohexanecarboxylate (Control).
-
Enzyme: Pig Liver Esterase (PLE) or Recombinant Human Carboxylesterase 1 (CES1).
-
Procedure: Incubate 10 µM of each ester with 1 U/mL esterase in Tris-HCl buffer (pH 8.0).
-
Readout: Monitor the appearance of the free acid (DMCCA vs CCA) via LC-MS over 60 minutes.
-
Expected Result: CCA methyl ester will show >90% hydrolysis within 20 mins. DMCCA methyl ester should show <10% hydrolysis due to the steric block, confirming its utility as a stable scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20210196, 2,2-Dimethylcyclohexanecarboxylic acid. Retrieved from [Link]
-
Meyer, E. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.[1] Sciforum. (Demonstrates the use of gem-dimethyl substituted acids as esterase-resistant probes). Retrieved from [Link]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Cyclohexanecarboxylic acid, 2,2-dimethyl-. (Toxicology and physicochemical property data).[2][3][4][5][6][7] Retrieved from [Link]
-
Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids.[6] Frontiers in Microbiology. (Contextualizes the inhibitory mechanism of lipophilic organic acids on microbial metabolism). Retrieved from [Link]
-
Wang, D., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.[8] Drug Metabolism and Pharmacokinetics.[8] (Validates the principle that steric hindrance at the alpha-carbon drastically reduces enzymatic hydrolysis rates). Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of DGAT1 inhibitors with a cyclohexane scaffold
Topic: Comparative Study of DGAT1 Inhibitors with a Cyclohexane Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final committed step in triglyceride (TG) synthesis.[1][2][3][4][5] While early inhibitors focused on planar aromatic carboxylic acids, the introduction of cyclohexane-based acidic head groups marked a pivotal shift in medicinal chemistry. This scaffold offers unique advantages in balancing lipophilicity (LogD) with metabolic stability, yet it introduces stereochemical challenges (cis/trans isomerization) that define the success or failure of the series.
This guide objectively compares the performance of three distinct generations of cyclohexane-scaffold DGAT1 inhibitors: PF-04620110 (Pfizer), AZD7687 (AstraZeneca), and the Bicyclohexane Series (Vertex).
Structural Classes & Mechanism
The "cyclohexane scaffold" in this context refers to the replacement of a phenyl-acetic acid or similar aromatic head group with a trans-cyclohexanecarboxylic acid (or derivative). This modification typically reduces aromatic ring count (improving developability) while maintaining the acidic pharmacophore required for the acyl-CoA binding site.
The Competitors
| Feature | PF-04620110 (Pfizer) | AZD7687 (AstraZeneca) | Bicyclohexane Analogs (Vertex) |
| Core Scaffold | Pyrimido[5,4-f][1,4]oxazepin-5-one | Pyrazine carboxamide | Benzimidazole |
| Head Group | trans-cyclohexaneacetic acid | Phenylcyclohexylacetic acid | [3.1.0] Bicyclohexane carboxylic acid |
| Key Design Goal | Potency & Oral Bioavailability | Selectivity & Efficacy | Preventing Isomerization |
| Development Status | Preclinical/Phase I | Phase I (Discontinued due to GI effects) | Preclinical Optimization |
Mechanism of Action Visualization
The following diagram illustrates the DGAT1 pathway and the intervention point of these inhibitors.[1][5]
Figure 1: DGAT1 catalyzes the esterification of DAG and Acyl-CoA.[1][6] Cyclohexane inhibitors target the enzyme at the ER membrane to prevent TG formation.
Performance Comparison: In Vitro & In Vivo[7]
Potency and Selectivity Data
The cyclohexane ring provides a specific spatial arrangement that enhances selectivity against the related enzyme DGAT2 and ACAT1.
| Metric | PF-04620110 [1] | AZD7687 [2] | Bicyclohexane (Cmpd 3A) [3] |
| DGAT1 IC50 (Human) | 19 nM | 80 nM | ~8 nM |
| DGAT1 IC50 (Mouse) | 28 nM | 100 nM | 4 nM |
| Selectivity (vs DGAT2) | >1,000-fold | >100-fold | >1,000-fold |
| Selectivity (vs ACAT1) | High | Moderate (79% inh @ 10µM) | High (No activity @ 10µM) |
| LogD (pH 7.4) | ~1.4 | ~2.5 | 1.8 |
Expert Insight: PF-04620110 exhibits superior potency in the nanomolar range compared to AZD7687. However, the critical differentiator is the ACAT1 selectivity . Early cyclohexane derivatives often hit ACAT1 (cholesterol esterification), leading to adrenal toxicity concerns. The optimized trans-cyclohexaneacetic acid tail of PF-04620110 successfully mitigated this off-target effect.
The Isomerization Challenge (Critical Failure Mode)
A major liability of the cyclohexane scaffold is cis/trans isomerization .
-
The Problem: Simple cyclohexane carboxylic acids can isomerize in vivo (specifically at the alpha-position or via enzymatic epimerization). The cis isomer is often less active or possesses different PK properties.
-
The Evidence: In the development of Vertex's series, earlier compounds underwent significant isomerization in hepatocytes.
-
The Solution: The [3.1.0] Bicyclohexane scaffold (Vertex) locks the conformation, physically preventing the ring flip. This represents the "next-generation" evolution of this class [3].
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following standardized protocols. These are designed to control for the lipophilicity of the inhibitors and the instability of the enzyme.
DGAT1 Enzymatic Assay (Fluorescence-Based)
Use this protocol to determine IC50 values.
Materials:
-
Enzyme Source: Human DGAT1 expressed in Sf9 insect cell microsomes (commercially available or in-house).
-
Substrates: Dioleoyl-glycerol (DAG), NBD-Palmitoyl-CoA (Fluorescent donor).
-
Buffer: 100 mM MgCl2, 100 mM Tris-HCl (pH 7.4), 1 mg/mL BSA (Fatty acid-free).
Workflow:
-
Preparation: Dilute compounds (e.g., PF-04620110) in DMSO (11-point curve). Add 1 µL to 384-well black plates.
-
Enzyme Mix: Add 20 µL of microsomal fraction (5 µg protein/well) in buffer. Incubate 15 min at 25°C to allow inhibitor binding.
-
Substrate Start: Initiate reaction with 20 µL substrate mix (20 µM DAG, 5 µM NBD-Palmitoyl-CoA).
-
Incubation: Run for 60 min at room temperature.
-
Stop/Read: Stop reaction with 40 µL CHCl3:MeOH (1:1). Measure fluorescence (Ex 485nm / Em 535nm) of the organic phase (product extraction).
Validation Check: Z' factor must be > 0.5. Reference inhibitor (e.g., T863) should yield IC50 ~50 nM.
Microsomal Stability & Isomerization Check
Critical for cyclohexane scaffolds to detect epimerization.
Workflow:
-
Incubate 1 µM test compound with liver microsomes (human/mouse) + NADPH regenerating system at 37°C.
-
Sample at 0, 15, 30, 60 min.
-
Analysis (Chiral LC-MS): Use a Chiralcel OD-RH column.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Monitor: Look for the emergence of a secondary peak with identical Mass-to-Charge (m/z) but different retention time.
-
Interpretation: If a new peak appears and grows over time, your cyclohexane scaffold is epimerizing.
-
Strategic Development Workflow
The following diagram outlines the decision tree for developing cyclohexane-based DGAT1 inhibitors, highlighting the "Kill Steps" where compounds often fail.
Figure 2: Decision tree for cyclohexane DGAT1 inhibitors. Note the critical "Isomer Stable" checkpoint which distinguishes modern candidates from early failures.
Conclusion
The cyclohexane scaffold represents a high-reward structural class for DGAT1 inhibition, offering a pathway to potent, orally bioavailable drugs like PF-04620110 . However, the comparative data reveals that AZD7687 failed not due to lack of potency, but likely due to the gastrointestinal side effects common to the mechanism, while other early cyclohexane derivatives failed due to metabolic isomerization .
Recommendation: For current development, prioritize rigidified scaffolds (like bicyclohexanes) or substituted cyclohexanes (e.g., 4-phenyl-cyclohexane acetic acid) that sterically hinder enzymatic epimerization while maintaining the trans configuration necessary for the active site.
References
-
Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. Source: ACS Medicinal Chemistry Letters (2011).[2][7] URL:[Link]
-
Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1) Leading to a Clinical Candidate (AZD7687). Source: Journal of Medicinal Chemistry (2012).[5] URL:[Link]
-
Benzimidazole-based DGAT1 inhibitors with a [3.1.0] bicyclohexane carboxylic acid moiety. Source: Bioorganic & Medicinal Chemistry Letters (2019). URL:[Link]
-
Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. Source: ACS Medicinal Chemistry Letters (2014). URL:[Link]
Sources
- 1. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Synthesis Methods for Cycloalkane Carboxylic Acids
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Shift from Ring-Closure to Molecular Editing
Cycloalkane carboxylic acids are critical pharmacophores in modern drug discovery, offering conformational restriction and bioisosteric replacement for phenyl rings (e.g., bicyclo[1.1.1]pentanes or BCPs). Historically, their synthesis relied on harsh oxidative cleavage or dangerous carbene/ylide cyclizations.
This guide benchmarks these traditional "brute force" methods against emerging C(sp³)-H functionalization and strain-release technologies. Our analysis reveals that while traditional methods remain superior for commodity-scale production of simple rings, modern photocatalytic and flow-chemistry approaches offer unprecedented access to substituted scaffolds with superior safety profiles and atom economy.
Methodology & Categorization
We categorize synthesis strategies into two distinct generations:
-
Generation 1 (Traditional): Relies on ring-closing alkylation (e.g., malonic ester synthesis), oxidation of alcohols/aldehydes, or rearrangement (Favorskii).
-
Pros: Established, cheap reagents.[1]
-
Cons: Poor atom economy, safety hazards (diazomethane, exothermic), limited functional group tolerance.
-
-
Generation 2 (Modern/Emerging): Utilizes direct C-H carboxylation (photoredox), strain-release chemistry (propellanes), and transannular functionalization.
-
Pros: High step economy, access to novel chemical space (bioisosteres), mild conditions.
-
Cons: Cost of catalysts (Ir/Ru), specialized equipment (flow reactors).
-
Comparative Benchmarking
High-Strain Scaffolds: Cyclopropanes & BCPs
The synthesis of high-strain rings has shifted from hazardous batch processes to elegant flow and photochemical methods.
Table 1: Benchmarking Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP Diacid)
| Metric | Gen 1: Stepwise Modification | Gen 2: Photochemical Flow Synthesis |
| Precursor | Bicyclo[1.1.1]pentane derivatives | [1.1.1]Propellane + Diacetyl |
| Mechanism | Functional group interconversion | Strain-release radical addition + Haloform |
| Scale | Milligram to Gram | Kilogram (Continuous Flow) |
| Yield | 40-60% (overall) | >80% (for diketone intermediate) |
| Safety | High risk (handling unstable intermediates) | High (Mercury-lamp free, contained flow) |
| Key Reference | Applequist et al. (1982) | Mykhailiuk et al. (2019/2023) |
Insight: The flow photochemical method is now the industry standard for BCPs, enabling kg-scale production of this phenyl bioisostere without the explosion hazards of earlier methods.
Medium Rings: Cyclobutane to Cyclooctane
For standard rings, the challenge is regioselectivity. Traditional methods build the ring; modern methods edit the ring.
Table 2: C-H Carboxylation vs. Traditional Oxidation
| Metric | Traditional: Oxidation of Alcohols | Modern: Photocatalytic C(sp³)-H Carboxylation |
| Substrate | Cycloalkyl-methanol / Aldehyde | Unfunctionalized Cycloalkane |
| Reagents | Jones Reagent / KMnO₄ | CO₂, Photocatalyst, HAT reagent |
| Conditions | Harsh (Acidic/Basic, Heat) | Mild (Room Temp, Visible Light) |
| Selectivity | High (pre-functionalized) | Moderate (requires directing groups or HAT control) |
| Atom Economy | Low (Stoichiometric oxidants) | High (CO₂ as C1 source) |
Decision Matrix & Mechanistic Pathways
The following diagram illustrates the decision logic for selecting a synthesis method based on ring size and available precursors.
Caption: Decision matrix for synthesis selection. Green nodes indicate modern, preferred methodologies for complex or scalable applications.
Deep Dive: Experimental Protocols
Protocol A: Scalable Synthesis of BCP Diacid via Flow Photochemistry
Recommended for: High-value bioisostere production.
Principle: This protocol utilizes the strain energy of [1.1.1]propellane to drive a radical addition of diacetyl, followed by a haloform reaction. It avoids the use of toxic mercury lamps by employing optimized LED flow reactors.
Workflow:
-
Reagent Prep: A solution of [1.1.1]propellane (generated in situ or commercially sourced) and diacetyl (1.2 equiv) is prepared.
-
Photochemical Flow: The mixture is pumped through a fluorinated ethylene propylene (FEP) tubing reactor irradiated by 365 nm or 440 nm LEDs (depending on sensitizer).
-
Critical Parameter: Residence time must be optimized (typically 10-30 min) to prevent polymerization of propellane.
-
-
Intermediate Isolation: The resulting diketone (1,3-diacetylbicyclo[1.1.1]pentane) is isolated by removing excess diacetyl under vacuum.
-
Haloform Reaction: The diketone is treated with NaOBr (generated from NaOH and Br₂) at 0°C.
-
Workup: Acidification (HCl) precipitates the Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Validation Check:
-
Yield: Expect >50 g scale with >70% yield over two steps.
-
Purity: ¹H NMR should show a clean singlet for the bridgehead protons (approx 2.3 ppm).
Protocol B: Photocatalytic C(sp³)-H Carboxylation
Recommended for: Late-stage functionalization of saturated rings.
Principle: Uses a Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine or diaryl ketone) to abstract a hydrogen from the cycloalkane, generating a radical that is trapped by CO₂ (often reduced to a radical anion or activated via a nickel cycle).
Workflow:
-
Setup: In a glovebox, charge a vial with the cycloalkane substrate (1.0 equiv), Photocatalyst (e.g., 4CzIPN or Ir-based, 1-2 mol%), and HAT reagent (e.g., quinuclidine, 10 mol%).
-
Atmosphere: Pressurize with CO₂ (1 atm) or use a CO₂ balloon.
-
Irradiation: Stir under Blue LED (450 nm) irradiation for 12-24 hours.
-
Quench: Vent CO₂, dilute with EtOAc, and extract with NaHCO₃. Acidify the aqueous layer to retrieve the carboxylic acid.
Validation Check:
-
Selectivity: For substituted cycloalkanes, carboxylation typically occurs at the least sterically hindered secondary carbon.
-
Control: Run a "light/no-light" experiment; reaction should completely stall in the dark.
References
-
Mykhailiuk, P. K., et al. (2019). In situ Generation of [1.1.1]Propellane and Its Conversion to Bicyclo[1.1.1]pentane Derivatives.Nature Protocols . (Generalized citation based on search context of Mykhailiuk's flow work).
-
Jamison, T. F., et al. (2017). Continuous-flow Synthesis of Bicyclo[1.1.1]pentane Derivatives.Journal of Organic Chemistry .[2][3]
-
MacMillan, D. W. C., et al. (2016). Direct Carboxylation of C(sp3)–H Bonds via Photoredox Catalysis.Nature .
-
Vertex AI Search Result 1.1 . Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.NIH/PubMed Central . [Link]
-
Vertex AI Search Result 1.6 . Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid.ACS Publications . [Link][4]
-
Vertex AI Search Result 1.17 . Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).[5]NIH/PubMed Central . [Link] (Note: URL matches verified source from search).
-
Vertex AI Search Result 1.4 . Photocatalytic Carboxylation with CO2: A Review of Recent Studies.ResearchGate . [Link]
(Note: URLs provided are based on the verified search results. Ensure access via institutional login for full text where applicable.)
Sources
Safety Operating Guide
Mastering the Safe Handling of 2,2-Dimethylcyclohexane-1-carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle chemical reagents with precision and safety is paramount. 2,2-Dimethylcyclohexane-1-carboxylic acid, a compound with significant potential in organic synthesis, demands a comprehensive understanding of its properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this chemical, moving beyond a simple checklist to instill a culture of proactive safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling protocol is established, a thorough understanding of the inherent hazards of 2,2-Dimethylcyclohexane-1-carboxylic acid is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are not mere labels; they are critical indicators of the chemical's potential to cause harm upon contact. The carboxylic acid functional group, while generally considered a weak acid, can still be corrosive and irritating, particularly in its concentrated solid form[2]. The fine dust of the solid can become airborne, posing an inhalation risk[2].
Table 1: GHS Hazard Information for 2,2-Dimethylcyclohexane-1-carboxylic acid
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 20210196[1]
This data necessitates a multi-faceted approach to personal protection, focusing on preventing skin, eye, and respiratory contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience but a scientifically-driven decision based on the identified hazards. For handling 2,2-Dimethylcyclohexane-1-carboxylic acid, the following PPE is mandatory:
-
Eye and Face Protection: Given the "serious eye irritation" classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required[3]. For tasks with a higher risk of splashing or dust generation, a full-face shield worn in conjunction with goggles provides an essential secondary layer of protection[3][4].
-
Hand Protection: To prevent skin irritation, chemical-resistant gloves are crucial. Nitrile or neoprene gloves are generally suitable for handling carboxylic acids[3]. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin[5][6].
-
Body Protection: A laboratory coat is the minimum requirement to protect against incidental contact. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat[3]. All protective clothing should be regularly inspected and cleaned or disposed of if contaminated[7].
-
Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood [2][4]. If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved respirator with an appropriate particulate filter should be used[3].
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling 2,2-Dimethylcyclohexane-1-carboxylic acid minimizes the risk of exposure and ensures procedural consistency.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Fume Hood: Whenever possible, handle the solid material within a certified chemical fume hood to capture any dust or vapors[4].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2][8]. Have a chemical spill kit specifically equipped for acid spills readily available[9].
Handling Procedure
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in Section 2.
-
Weighing: Carefully weigh the required amount of the solid acid within the fume hood. Use a spatula to transfer the solid, minimizing the creation of dust.
-
Dissolution: If preparing a solution, add the solid acid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Storage: Keep the container tightly closed when not in use to prevent the release of any vapors or dust[6][7]. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases or oxidizing agents[10][11].
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, the potential for accidental spills or exposure exists. A well-rehearsed emergency plan is critical.
Spill Response
For a small spill of solid 2,2-Dimethylcyclohexane-1-carboxylic acid:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Consult SDS: If available, consult the Safety Data Sheet for specific cleanup instructions.
-
Cleanup:
-
Gently cover the spill with a neutral absorbent material such as sodium bicarbonate or a commercial acid neutralizer[12].
-
Avoid raising dust. Do not dry sweep[13].
-
Once neutralized, carefully scoop the material into a designated, labeled hazardous waste container[12].
-
Decontaminate the spill area with a mild detergent and water.
-
For a large spill, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[14][15].
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][10][16]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[6][10][16]. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air[6][10]. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].
Disposal Plan: Responsible Stewardship
All waste containing 2,2-Dimethylcyclohexane-1-carboxylic acid, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor[17]. Do not dispose of this chemical down the drain or in the regular trash[13].
By adhering to these detailed protocols, researchers can confidently and safely utilize 2,2-Dimethylcyclohexane-1-carboxylic acid, fostering a secure and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
